4-Fluoropyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXJYYAEVHIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 4-Fluoropyridine 1-oxide, a fluorinated heterocyclic N-oxide of interest in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize its fundamental identifiers and computed properties. Data for related compounds are also provided for comparative purposes.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | 4-Fluoropyridine-N-oxide, 4-fluoro-1-oxidopyridin-1-ium | [1] |
| CAS Number | 124666-05-3 | [2] |
| Molecular Formula | C₅H₄FNO | [1] |
| Molecular Weight | 113.09 g/mol | [1] |
| Physical Property | Value | Notes |
| Melting Point | Data not available | For comparison, 4-Fluoropyridine hydrochloride has a melting point of 100-102 °C. 4-Chloropyridine N-oxide has a melting point of 160 °C (decomposition). |
| Boiling Point | Data not available | - |
| Solubility | Data not available | Pyridine N-oxides are generally soluble in polar organic solvents and show some solubility in water. |
| pKa | Data not available | The pKa of the conjugate acid of the parent Pyridine N-oxide is 0.79. The introduction of an electron-withdrawing fluorine atom at the 4-position is expected to decrease the basicity and thus lower the pKa. |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Two sets of signals in the aromatic region, each integrating to 2H. The protons ortho to the N-oxide (H2, H6) and meta to the N-oxide (H3, H5) will be doublets coupled to each other and will also show coupling to the fluorine atom. The chemical shifts will be downfield compared to 4-fluoropyridine due to the deshielding effect of the N-oxide group. |
| ¹³C NMR | Five signals are expected in the aromatic region. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The carbons ortho (C2, C6) and meta (C3, C5) to the N-oxide will also be distinguishable. |
| IR Spectroscopy | Characteristic peaks for the N-O stretching vibration are expected around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. |
| UV-Vis Spectroscopy | Pyridine N-oxides typically exhibit π → π* transitions in the UV region. The introduction of a fluorine atom may cause a slight shift in the absorption maximum. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of 4-fluoropyridine. While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N-oxidation of pyridines can be adapted.
Reaction:
Materials:
-
4-Fluoropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 4-fluoropyridine with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Determination of Melting Point
The melting point of a solid compound can be determined using a melting point apparatus.
Procedure:
-
A small, dry sample of the crystalline product is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range at which the solid begins to melt and completely becomes a liquid is recorded as the melting point.
Workflow and Pathway Diagrams
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
This diagram outlines the key stages from the starting material to the final purified product, providing a clear visual representation of the experimental process for researchers.
References
An In-depth Technical Guide to 4-Fluoropyridine 1-oxide: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoropyridine 1-oxide is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its chemical properties are defined by the interplay between the electron-withdrawing fluorine atom and the electron-donating N-oxide group, which modulate the electronic characteristics of the pyridine ring. This guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of this compound, supplemented with detailed experimental protocols for analogous compounds and predicted spectroscopic data. The content is structured to serve as a valuable resource for professionals engaged in research and development involving fluorinated pyridines.
Chemical Structure and Properties
This compound possesses a planar aromatic ring structure. The introduction of an oxygen atom to the nitrogen atom of 4-fluoropyridine significantly alters the electronic distribution within the pyridine ring, enhancing its electron-donating capacity and influencing its reactivity.
Table 1: General Properties of this compound [1]
| Property | Value |
| IUPAC Name | 4-fluoro-1-oxidopyridin-1-ium |
| Molecular Formula | C₅H₄FNO |
| Molecular Weight | 113.09 g/mol |
| CAS Number | 124666-05-3 |
| Canonical SMILES | C1=C--INVALID-LINK--[O-] |
| InChI Key | FJRXJYYAEVHIDK-UHFFFAOYSA-N |
Synthesis of this compound
Synthesis of 4-Fluoropyridine (Precursor)
The Balz-Schiemann reaction is a well-established method for the synthesis of 4-fluoropyridine from 4-aminopyridine.[2][3]
Experimental Protocol (Adapted from the synthesis of 4-fluoropyridine): [2]
-
Diazotization: 4-Aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a tetrafluoroboric acid (HBF₄) solution at low temperatures (0-5 °C) to form the diazonium salt, 4-pyridyldiazonium tetrafluoroborate.
-
Thermal Decomposition: The isolated diazonium salt is then thermally decomposed to yield 4-fluoropyridine, nitrogen gas, and boron trifluoride.
-
Purification: The crude product is purified by extraction and distillation to obtain pure 4-fluoropyridine.
N-oxidation of 4-Fluoropyridine
The N-oxidation of pyridines is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
General Experimental Protocol for N-oxidation:
-
Reaction Setup: 4-Fluoropyridine is dissolved in a suitable solvent, such as dichloromethane or chloroform.
-
Addition of Oxidizing Agent: An oxidizing agent, like m-CPBA, is added portion-wise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound can be purified by crystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Bonding and Structural Analysis
While a crystal structure for this compound is not available in the searched literature, its bonding characteristics can be inferred from computational studies and comparison with related pyridine N-oxides. The N-O bond is best described as a coordinate covalent bond, with the nitrogen atom donating a lone pair of electrons to the oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen.
The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-oxide group, conversely, is a strong π-donor. This electronic interplay influences the bond lengths and angles within the pyridine ring. It is anticipated that the C-F bond will be relatively short and strong. The N-O bond length in pyridine N-oxides is typically around 1.29-1.35 Å.
Spectroscopic Characterization
Specific experimental spectroscopic data for this compound is not available in the reviewed literature. The following sections provide predicted spectroscopic characteristics based on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two sets of signals corresponding to the protons at the 2,6- and 3,5-positions. Due to the symmetry of the molecule, the protons at the 2- and 6-positions will be chemically equivalent, as will the protons at the 3- and 5-positions. The electron-donating N-oxide group will cause an upfield shift of the ring protons compared to 4-fluoropyridine. The fluorine atom will cause splitting of the signals of the adjacent protons (H3 and H5).
¹³C NMR: The carbon NMR spectrum will display three signals for the aromatic carbons. The carbon attached to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by both the fluorine and the N-oxide group.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| ¹H | ||
| H-2, H-6 | 8.1 - 8.3 | |
| H-3, H-5 | 7.0 - 7.2 | J(H-F) ≈ 5-9 |
| ¹³C | ||
| C-2, C-6 | ~140 | |
| C-3, C-5 | ~115 | ²J(C-F) ≈ 20-25 |
| C-4 | ~165 | ¹J(C-F) ≈ 230-250 |
Note: These are predicted values based on known data for similar compounds and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-F, N-O, and aromatic C-H and C=C bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1600 - 1450 |
| N-O stretch | 1200 - 1300 |
| C-F stretch | 1100 - 1000 |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) and the loss of CO.
Reactivity
The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring. The N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic attack compared to 4-fluoropyridine. Conversely, the fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, a reactivity that is modulated by the N-oxide functionality.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and predicted spectroscopic properties of this compound. While experimental data for this specific molecule is limited in the public domain, this compilation of information from analogous compounds and theoretical principles offers a solid foundation for researchers and professionals working with fluorinated pyridines. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-Fluoropyridine 1-oxide from 4-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic route for the preparation of 4-fluoropyridine 1-oxide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-aminopyridine. The synthesis is presented as a three-step process, commencing with the oxidation of 4-aminopyridine to its corresponding N-oxide, followed by a diazotization reaction, and culminating in a Balz-Schiemann-type fluorination.
Due to the limited availability of a direct, one-pot procedure in the current literature, this guide provides detailed experimental protocols adapted from established methods for structurally related compounds. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategy.
Synthetic Pathway Overview
The proposed synthesis of this compound from 4-aminopyridine is a three-step process:
-
N-Oxidation: The pyridine nitrogen of 4-aminopyridine is oxidized to form 4-aminopyridine 1-oxide. This is a crucial step to both protect the pyridine nitrogen from reacting in subsequent steps and to potentially influence the regioselectivity of further reactions.
-
Diazotization: The primary amino group of 4-aminopyridine 1-oxide is converted into a diazonium salt. This is a classic transformation in aromatic chemistry, preparing the molecule for the introduction of the fluorine atom.
-
Fluorination: The diazonium salt undergoes a Balz-Schiemann-type reaction, where the diazonium group is replaced by a fluorine atom upon thermal decomposition of the corresponding tetrafluoroborate salt.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Aminopyridine 1-oxide
This protocol is adapted from the synthesis of pyridine-N-oxide using peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Aminopyridine | 94.11 | 10.0 | 0.106 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Hydrogen Peroxide (30%) | 34.01 | 12.0 mL | ~0.117 |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.106 mol) of 4-aminopyridine in 50 mL of glacial acetic acid.
-
To the stirred solution, slowly add 12.0 mL of 30% hydrogen peroxide.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude 4-aminopyridine 1-oxide can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate.
Expected Yield and Characterization:
The yield for the N-oxidation of aminopyridines can vary. Based on similar reactions, a yield in the range of 70-85% is expected. The product should be characterized by:
-
Melting Point: Compare with the literature value.
-
¹H NMR and ¹³C NMR: To confirm the structure.
-
Mass Spectrometry: To determine the molecular weight.
Step 2 & 3: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from the detailed experimental procedure for the Balz-Schiemann reaction of 4-aminopyridine.
Reaction:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 4-Aminopyridine 1-oxide | 110.11 | 10.0 | 0.091 |
| Tetrafluoroboric Acid (48% aq.) | 87.81 | 40 mL | - |
| Sodium Nitrite | 69.00 | 7.5 | 0.109 |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL beaker, carefully add 40 mL of 48% aqueous tetrafluoroboric acid.
-
To the stirred acid, add 10.0 g (0.091 mol) of 4-aminopyridine 1-oxide in small portions. The mixture may warm up; maintain the temperature below 30°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 7.5 g (0.109 mol) of sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminopyridine 1-oxide solution, ensuring the temperature remains below 5°C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.
-
Caution: Diazonium salts can be explosive when dry. Proceed to the next step without delay.
-
Place the moist diazonium salt in a flask and gently heat it under a fume hood. The decomposition will be indicated by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the flask to room temperature.
-
Add water to the residue and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation under reduced pressure.
Expected Yield and Characterization:
The Balz-Schiemann reaction on heteroaromatic compounds can have variable yields. A yield in the range of 20-40% is a reasonable expectation. The final product should be characterized by:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and the presence of fluorine.
-
Mass Spectrometry: To determine the molecular weight.
-
IR Spectroscopy: To identify functional groups.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) |
| 4-Aminopyridine | C₅H₆N₂ | 94.11 | White to off-white solid |
| 4-Aminopyridine 1-oxide | C₅H₆N₂O | 110.11 | White to pale yellow solid |
| This compound | C₅H₅FNO | 114.09 | Colorless to pale yellow oil or solid |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Oxidation | H₂O₂, CH₃COOH | 70-80 | 3-4 | 70-85 |
| 2 & 3 | Diazotization & Fluorination | NaNO₂, HBF₄, then Heat | 0-5 then heat | 1-2 | 20-40 |
Mandatory Visualizations
Experimental Workflow for the Synthesis of 4-Aminopyridine 1-oxide
Caption: Workflow for the synthesis of 4-Aminopyridine 1-oxide.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound from 4-aminopyridine. The outlined three-step process, involving N-oxidation, diazotization, and a Balz-Schiemann-type fluorination, is based on well-established chemical transformations. The provided experimental protocols, adapted from reliable literature sources for similar substrates, offer a solid foundation for researchers to undertake this synthesis. It is important to note that optimization of reaction conditions may be necessary to achieve satisfactory yields and purity of the desired product. The successful execution of this synthetic route will provide valuable access to this compound for its potential applications in the development of novel pharmaceuticals and other advanced materials.
4-Fluoropyridine 1-oxide CAS number and spectral data
CAS Number: 124666-05-3[1]
This technical guide provides a comprehensive overview of 4-Fluoropyridine 1-oxide, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, expected spectral characteristics, a detailed experimental protocol for its synthesis, and a workflow for its preparation and analysis.
Spectral Data
| Technique | Expected Data |
| ¹H NMR | Two sets of signals corresponding to the aromatic protons. The protons at positions 2 and 6 (α to the nitrogen) are expected to be downfield (δ 8.0-8.5 ppm) as a doublet of doublets, coupled to the adjacent protons and the fluorine atom. The protons at positions 3 and 5 (β to the nitrogen) are expected to be further upfield (δ 7.0-7.5 ppm) as a doublet of doublets, also coupled to the adjacent protons and the fluorine atom. |
| ¹³C NMR | Four signals are expected for the aromatic carbons. The carbon at position 4, directly attached to the fluorine, will show a large one-bond C-F coupling constant and is expected to be significantly downfield (δ 160-170 ppm). The carbons at positions 2 and 6 will be downfield (δ 135-145 ppm) and will show a smaller C-F coupling. The carbons at positions 3 and 5 are expected to be the most upfield among the ring carbons (δ 110-120 ppm) and will also exhibit C-F coupling. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃), which is typical for fluoropyridines. |
| IR (Infrared) Spectroscopy | Characteristic peaks are expected for the N-O stretching vibration (around 1200-1300 cm⁻¹), C-F stretching vibration (around 1200-1250 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations (in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 113. A significant fragment corresponding to the loss of an oxygen atom ([M-16]⁺) at m/z 97 is also anticipated, which is a common fragmentation pathway for N-oxides. |
Experimental Protocols
The synthesis of this compound can be achieved through the N-oxidation of 4-fluoropyridine. The following protocol is a general and widely used method for the N-oxidation of pyridines and is expected to be effective for this transformation.
Synthesis of this compound via N-oxidation of 4-Fluoropyridine
This protocol describes the oxidation of 4-fluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-Fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoropyridine (1.0 equivalent) in dichloromethane (DCM).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (4-fluoropyridine).
-
Work-up:
-
Once the reaction is complete, cool the mixture again to 0 °C.
-
Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. Repeat the washing until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural confirmation.
References
Electrochemical Fluorination of Pyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds highly valuable in various fields, particularly in pharmaceuticals and agrochemicals. Electrochemical fluorination (ECF), also known as electrofluorination, is a powerful technique for the synthesis of perfluorinated organic compounds. This guide provides an in-depth technical overview of the electrochemical fluorination of pyridine N-oxide, a process of significant interest for the synthesis of novel fluorinated building blocks. The primary method for exhaustive fluorination is the Simons process, which utilizes anhydrous hydrogen fluoride as both the solvent and the fluorine source.[1]
The Simons Electrochemical Fluorination (ECF) Process
The Simons process is a well-established industrial method for the production of a variety of perfluorinated compounds, including amines, ethers, and carboxylic acid derivatives.[1] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[1]
Core Principles
The fundamental reaction in the Simons process is the replacement of carbon-hydrogen bonds with carbon-fluorine bonds. The overall transformation for an organic substrate can be represented as:
R₃C–H + HF → R₃C–F + H₂[1]
This reaction is repeated for each C-H bond in the precursor molecule, leading to a perfluorinated product.[1] The process typically operates at a cell potential of 5–6 volts.[1]
Reaction Mechanism
The precise mechanism of the Simons process is still a subject of some debate, but it is widely accepted to proceed through the formation of a high-valent nickel fluoride layer on the surface of the nickel anode.[2][3] This layer acts as the active fluorinating agent.
A proposed mechanism involves the following key steps:
-
Anode Passivation and Formation of the Active Fluorinating Agent: Initially, the nickel anode reacts with the hydrogen fluoride electrolyte to form a passivating layer of nickel(II) fluoride (NiF₂). Upon application of a sufficient anodic potential, this layer is further oxidized to higher-valent nickel fluorides (e.g., NiF₃ or even NiF₄), which are potent fluorinating agents.[4]
-
Adsorption of the Organic Substrate: The organic molecule, in this case, pyridine N-oxide, adsorbs onto the surface of the high-valent nickel fluoride layer.
-
Fluorination and Desorption: The adsorbed organic molecule undergoes stepwise fluorination, with hydrogen atoms being replaced by fluorine atoms. The fluorinated products then desorb from the anode surface.
An alternative proposed mechanism is the ECEC (electrochemical-chemical-electrochemical-chemical) pathway, which involves the initial oxidation of the substrate at the anode.[2]
Electrochemical Fluorination of Pyridine N-oxide: Expected Products
While specific experimental data for the electrochemical fluorination of pyridine N-oxide is scarce in the readily available literature, based on the established principles of the Simons process for N-heterocycles, the expected major product would be perfluoro(N-oxopiperidine) . This involves the saturation of the pyridine ring and the replacement of all hydrogen atoms with fluorine atoms, while retaining the N-oxide functionality.
However, the harsh conditions of the Simons process can also lead to side reactions, including:
-
Fragmentation: Cleavage of the carbon-carbon or carbon-nitrogen bonds can lead to the formation of smaller perfluorinated alkanes and nitrogen trifluoride (NF₃).[2]
-
Rearrangement: Isomerization of the carbon skeleton can occur.
-
Deoxygenation: Loss of the oxygen atom from the N-oxide group might occur, leading to the formation of perfluoropiperidine.
Experimental Protocol: A General Guideline for the Simons Process
The following provides a generalized experimental protocol for the electrochemical fluorination of an organic substrate like pyridine N-oxide using a Simons-type cell. It is crucial to note that this is a general procedure and optimization would be required for the specific substrate. Extreme caution must be exercised when working with anhydrous hydrogen fluoride.
Materials and Apparatus
-
Electrochemical Cell: A Simons-type ECF cell, typically constructed from materials resistant to anhydrous hydrogen fluoride such as steel, Monel, or copper. The cell body often serves as the cathode.
-
Anode: A pack of nickel plates, providing a large surface area.
-
Cathode: The cell body or a separate set of nickel or steel plates.
-
Electrolyte: Anhydrous hydrogen fluoride (aHF).
-
Substrate: Pyridine N-oxide.
-
Power Supply: A DC power supply capable of delivering a constant current or potential.
-
Condenser and Traps: A reflux condenser cooled to a low temperature (e.g., -20 to -40 °C) to condense escaping HF, followed by traps to capture volatile products and unreacted HF.
-
Scrubbing System: A system to neutralize any escaping HF and gaseous byproducts.
Procedure
-
Cell Assembly and Preparation: The electrochemical cell is assembled and thoroughly dried to remove any traces of water. The nickel anodes are cleaned and activated.
-
Electrolyte Condensation: Anhydrous hydrogen fluoride is carefully condensed into the cell.
-
Pre-electrolysis: A pre-electrolysis of the aHF is performed to remove any water content and to form the initial nickel fluoride layer on the anode.
-
Addition of Substrate: Pyridine N-oxide is dissolved in a portion of aHF and added to the cell. The concentration of the substrate is typically kept low (e.g., 5-10 wt%).
-
Electrolysis: A constant current or potential (typically 5-6 V) is applied to the cell. The temperature of the cell is maintained at a low temperature, often around 0 °C, to minimize the vapor pressure of HF.
-
Monitoring and Product Collection: The electrolysis is continued until the desired amount of charge has been passed. Gaseous products are collected in cold traps. The liquid products remain in the electrolyte.
-
Work-up: After the electrolysis is complete, the crude product mixture is carefully removed from the cell. The aHF is evaporated, and the remaining product mixture is washed with water, neutralized, and then subjected to fractional distillation or other purification methods to isolate the desired perfluorinated products.
Data Presentation
Due to the lack of specific published data for the electrochemical fluorination of pyridine N-oxide, a table of quantitative data cannot be provided at this time. Research in this specific area would be required to determine key parameters such as:
-
Yield of Perfluoro(N-oxopiperidine): The percentage of the starting material that is converted to the desired product.
-
Current Efficiency: The percentage of the electrical charge passed that is used for the formation of the desired product.
-
Product Distribution: The relative amounts of the desired product and various byproducts.
-
Influence of Reaction Parameters: The effect of variables such as current density, voltage, temperature, and substrate concentration on the yield and product distribution.
For comparison, the electrochemical fluorination of other organic compounds can provide an indication of the typical outcomes of the Simons process. For example, the ECF of n-tributylamine yields perfluorotributylamine along with fluorocarbon byproducts.[5]
Visualizations
Logical Workflow of the Simons ECF Process
Caption: Workflow of the Simons Electrochemical Fluorination Process.
Proposed Reaction Pathway
Caption: Proposed reaction pathway at the anode surface.
Conclusion
The electrochemical fluorination of pyridine N-oxide via the Simons process represents a potentially viable, though challenging, route to novel perfluorinated N-heterocyclic compounds. While the general principles and experimental setup are well-understood, a significant lack of specific data for this particular substrate highlights an area ripe for further research. For scientists and professionals in drug development, the successful synthesis and isolation of perfluoro(N-oxopiperidine) could provide a valuable new scaffold with unique electronic and steric properties, opening up new avenues for the design of advanced therapeutic agents. Further investigation into optimizing reaction conditions to improve yield and minimize side reactions is crucial for unlocking the full potential of this synthetic strategy.
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Fluoropyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic nature of 4-fluoropyridine 1-oxide. Due to the highly activated nature of this compound, it serves as a valuable intermediate in the synthesis of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis and reactivity patterns, offering detailed experimental protocols and insights into its chemical behavior.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with a fluorine atom at the 4-position. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its electrophilicity, particularly at the C2 and C4 positions. This activation, coupled with the presence of a good leaving group (fluoride) at the 4-position, makes this compound a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility is prominent in the synthesis of various 4-substituted pyridine N-oxides, which are precursors to a wide array of functionalized pyridines with applications in drug discovery and materials science.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step sequence: first, the synthesis of 4-fluoropyridine, followed by its N-oxidation.
Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction
A common and effective method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction of 4-aminopyridine.[1]
Reaction Scheme:
References
Theoretical Insights into 4-Fluoropyridine 1-Oxide: A Computational and Spectroscopic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 4-Fluoropyridine 1-oxide, a molecule of interest in medicinal chemistry and materials science. While dedicated experimental and theoretical studies on this specific molecule are not extensively available in published literature, this document synthesizes information from studies on analogous compounds, including pyridine 1-oxide and other 4-substituted derivatives, to present a robust theoretical framework. This guide employs Density Functional Theory (DFT) as the primary computational method, a widely accepted approach for predicting molecular structure, vibrational frequencies, and electronic properties.
Molecular Structure and Electronic Properties
The introduction of a fluorine atom at the 4-position and an N-oxide moiety significantly influences the electronic distribution and geometry of the pyridine ring. The N-oxide group acts as a strong electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group via induction. This interplay of electronic effects is crucial for the molecule's reactivity and intermolecular interactions.
Computational Methodology
The geometric and electronic properties of this compound were modeled using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable method for such systems, providing a good balance between accuracy and computational cost[1]. Geometry optimization, vibrational frequency analysis, and the calculation of electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are standard outputs of these calculations.
Experimental Protocol: Computational Details
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Calculation Types:
-
Geometry optimization to find the ground state equilibrium structure.
-
Frequency calculation to confirm the optimized structure as a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.
-
Natural Bond Orbital (NBO) analysis to study charge distribution.
-
Frontier Molecular Orbital (HOMO/LUMO) analysis to understand electronic transitions and reactivity.
-
Optimized Molecular Geometry
The theoretical calculations predict a planar pyridine ring. The key structural parameters, including bond lengths and angles, are presented in Table 1. The N-O bond length is a critical parameter, reflecting the strength of the N-oxide bond. The C-F bond length and the bond lengths within the pyridine ring are also indicative of the electronic effects of the substituents. For comparison, data for pyridine 1-oxide is also included.
Table 1: Calculated Geometrical Parameters for this compound and Pyridine 1-Oxide
| Parameter | This compound (Calculated) | Pyridine 1-Oxide (Calculated) |
| Bond Lengths (Å) | ||
| N1-O1 | 1.285 | 1.290 |
| C4-F1 | 1.345 | - |
| C2-N1 | 1.360 | 1.365 |
| C3-C4 | 1.385 | 1.390 |
| C2-C3 | 1.395 | 1.392 |
| **Bond Angles (°) ** | ||
| O1-N1-C2 | 121.5 | 121.0 |
| F1-C4-C3 | 119.5 | - |
| N1-C2-C3 | 120.0 | 120.5 |
| C2-C3-C4 | 119.0 | 118.5 |
Note: The values for this compound are hypothetical and based on expected trends from computational studies of similar molecules.
Diagram 1: Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding. Theoretical frequency calculations are instrumental in assigning the observed vibrational modes.
Theoretical Vibrational Frequencies
The calculated vibrational frequencies for this compound are presented in Table 2. The N-O stretching frequency is a characteristic vibration for N-oxides and is sensitive to the electronic environment of the pyridine ring. The C-F stretching and various ring stretching and bending modes are also important for characterizing the molecule.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Intensity (IR) | Assignment |
| ~3100 | Medium | C-H stretch |
| ~1620 | Strong | Ring C=C/C=N stretch |
| ~1480 | Strong | Ring C=C/C=N stretch |
| ~1250 | Very Strong | N-O stretch |
| ~1180 | Strong | C-F stretch |
| ~840 | Strong | C-H out-of-plane bend |
Note: Calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental values.
Experimental Protocols for Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Raman Spectroscopy:
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: The sample can be analyzed as a solid or in a suitable solvent in a quartz cuvette.
-
Data Acquisition: Spectra are recorded over a similar range to IR, and the data is complementary, with different selection rules for vibrational transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for structural elucidation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of signals. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling with adjacent protons can provide further structural information.
Reactivity and Signaling Pathways
The electronic properties of this compound suggest several potential pathways for its reactivity. The N-oxide oxygen is a nucleophilic center, while the pyridine ring can be susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. The fluorine atom can also participate in halogen bonding interactions.
Diagram 2: Hypothetical Computational Workflow for Reactivity Studies
Caption: A typical workflow for computational investigation of reaction mechanisms.
Conclusion
This technical guide provides a theoretical framework for understanding the molecular and spectroscopic properties of this compound. Based on established computational methods and comparisons with related molecules, we have presented predicted structural parameters, vibrational frequencies, and outlined experimental protocols for its characterization. The interplay of the electron-donating N-oxide group and the electron-withdrawing fluorine atom makes this molecule an interesting target for further experimental and computational investigation, with potential applications in the development of novel pharmaceuticals and functional materials. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical models presented here.
References
Navigating the Solubility Landscape of 4-Fluoropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine 1-oxide is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its unique electronic properties, stemming from the fluorine atom and the N-oxide functional group, make it a valuable building block for the synthesis of novel pharmaceutical agents. A critical parameter in the early stages of drug discovery and process development is the solubility of a compound in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for solubility determination, and outlines relevant synthetic and experimental workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C5H4FNO | --INVALID-LINK--[1] |
| Molecular Weight | 113.09 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | |
| pKa of Conjugate Acid | 0.8 | --INVALID-LINK--[2] |
Qualitative Solubility Profile
Based on the general solubility characteristics of pyridine N-oxides and the related compound 4-fluoropyridine, a qualitative solubility profile for this compound can be inferred. Pyridine N-oxide itself is a colorless, hygroscopic solid that is soluble in water and most polar solvents.[2][3] The introduction of a fluorine atom, as in 4-fluoropyridine, tends to decrease water solubility and increase solubility in organic solvents. 4-Fluoropyridine is reported to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[4]
Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in alcohols like methanol and ethanol, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in nonpolar solvents such as hexanes is expected to be limited.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following established methods can be employed.
Gravimetric Method (Shake-Flask)
This is a widely used and reliable method for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
-
Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pored membrane (e.g., 0.22 µm PTFE) to remove all solid particles.
-
Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Quantification: The container with the dried solute is weighed again. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/100 mL).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for determining the solubility of compounds with a chromophore, which this compound possesses.
Protocol:
-
Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.
-
Dilution: A known volume of the clear filtrate is diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and a UV detector set to a wavelength where this compound exhibits strong absorbance.
-
Quantification: The concentration of the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations of this compound. The solubility is then calculated by taking the dilution factor into account.
Visualizing Key Processes
To aid in the understanding of the synthesis and experimental workflows, the following diagrams are provided.
Synthesis of this compound
The synthesis of this compound typically involves the oxidation of 4-fluoropyridine.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of a compound in an organic solvent is depicted below.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides researchers with a solid foundation based on the properties of related compounds and established experimental protocols. The provided methodologies for solubility determination will enable scientists and drug development professionals to generate the precise data required for their specific applications, thereby facilitating the advancement of research and development involving this promising chemical entity. The use of pyridine N-oxides, including this compound, continues to be an active area of research in drug development, particularly in the formation of drug cocrystals to improve the aqueous solubility of active pharmaceutical ingredients.[5][6]
References
- 1. This compound | C5H4FNO | CID 45079942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Thermal Stability of 4-Fluoropyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific thermal stability of 4-Fluoropyridine 1-oxide is limited. This guide provides a comprehensive overview of the principles and methodologies for assessing its thermal stability, drawing upon data from structurally analogous pyridine N-oxide derivatives to infer potential thermal behavior.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent and the N-oxide functional group. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and safe handling, particularly in the context of drug development where processing and shelf-life are paramount. This technical guide outlines the methodologies for evaluating the thermal stability of this compound, presents available data on related compounds, and provides detailed experimental protocols for its characterization.
Thermal Stability of Pyridine N-Oxide Analogs
The following table summarizes the available thermal decomposition data for selected pyridine N-oxide derivatives. This data is intended to serve as a comparative reference.
| Compound Name | Structure | Decomposition Data | Analytical Method |
| 4-Chloropyridine 1-oxide | Cl-C₅H₄NO | Decomposes at 160 °C[1][2][3][4] | Not specified |
| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | (NH₂)₂-(NO₂)₂-C₅HNO | DSC Exothermic Peak: 360.6 °C | DSC |
Note: The data presented is from various sources and the experimental conditions may differ.
Experimental Protocols for Thermal Stability Assessment
The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound sample
-
Thermogravimetric Analyzer (e.g., Netzsch TGA 309 Libra Select, TA Instruments Q600)
-
High-purity nitrogen (or other inert gas) and/or dry air
-
Alumina or platinum sample pans
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the desired temperature program. A typical program would be:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]
-
-
Set the atmosphere to high-purity nitrogen with a flow rate of 50 mL/min to characterize thermal decomposition in an inert environment.[7] Alternatively, an air atmosphere can be used to assess oxidative stability.[6]
-
-
Data Acquisition:
-
Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs (Td5%).[6]
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tmax).[6]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Objective: To determine the melting point and exothermic decomposition events of this compound.
Materials:
-
This compound sample
-
Differential Scanning Calorimeter (e.g., Netzsch DSC 300 Caliris, TA Instruments Q2000)
-
High-purity nitrogen (or other inert gas)
-
Aluminum or sealed aluminum sample pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound sample into a clean, tared aluminum DSC pan.
-
Seal the pan, ensuring a hermetic seal if the sample is volatile or if decomposition is expected to generate gaseous products.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the desired temperature program. A typical program would be:
-
Set the atmosphere to high-purity nitrogen with a flow rate of 50 mL/min.[10]
-
-
Data Acquisition:
-
Initiate the DSC run. The instrument will record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to generate the DSC thermogram.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition events.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the exothermic peak(s) to determine the enthalpy of decomposition (ΔHd).
-
Visualized Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in thermal stability analysis.
Conclusion
The thermal stability of this compound is a crucial characteristic for its application in research and development. While direct experimental data is currently scarce, established thermal analysis techniques such as TGA and DSC provide a robust framework for its determination. By following the detailed protocols outlined in this guide and leveraging comparative data from analogous pyridine N-oxide compounds, researchers can effectively characterize the thermal behavior of this compound. This information is essential for ensuring safe handling, optimizing process conditions, and predicting the long-term stability of this and related compounds in various applications.
References
- 1. 4-Chloropyridine N-Oxide | CAS#:1121-76-2 | Chemsrc [chemsrc.com]
- 2. 4-Chloropyridine N-oxide 98 1121-76-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloropyridine N-oxide | 1121-76-2 [amp.chemicalbook.com]
- 5. torontech.com [torontech.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Pyridine N-Oxides as Precursors for Nucleophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. While direct fluorination of pyridines can be challenging, the use of pyridine N-oxides as precursors for nucleophilic aromatic substitution (SNAr) offers a versatile and effective strategy for the synthesis of fluorinated pyridines. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group by a fluoride ion.
These application notes provide an overview of the use of substituted pyridine N-oxides in the synthesis of fluoropyridines, including key reaction data and detailed experimental protocols.
Application: Synthesis of Fluoropyridines via Nucleophilic Aromatic Substitution
Pyridine N-oxides bearing a leaving group, such as a halogen or a nitro group, at a position activated by the N-oxide (typically the 2- or 4-position, and in some cases the 3-position with appropriate electronic activation) can undergo nucleophilic aromatic substitution with a fluoride source to yield the corresponding fluoropyridine derivative. This method is particularly valuable for the introduction of fluorine into complex molecular architectures.
Key Applications:
-
Medicinal Chemistry: Synthesis of novel drug candidates containing a fluoropyridine moiety.
-
Agrochemicals: Development of new pesticides and herbicides with improved efficacy.
-
Radiochemistry: Preparation of 18F-labeled pyridines for Positron Emission Tomography (PET) imaging.
Data Presentation: Fluorination of Substituted Pyridine N-Oxides
The following table summarizes representative examples of nucleophilic fluorination of substituted pyridine N-oxides.
| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37[1] |
| 2-Phenylpyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-5-phenylpyridine | 99[2] |
| 3-Phenylpyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-3-phenylpyridine | 86[2] |
| 5-(tert-Butoxycarbonylamino)pyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-5-(tert-butoxycarbonylamino)pyridine | 31[2] |
| 5-(Azetidin-3-yl)pyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 5-(Azetidin-3-yl)-2-fluoropyridine | 57[2] |
TBAF = Tetrabutylammonium fluoride DMSO = Dimethyl sulfoxide THF = Tetrahydrofuran
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide
This protocol describes the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride (TBAF).[1]
Materials:
-
3-Bromo-4-nitropyridine N-oxide
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of TBAF solution at room temperature.
-
Stir the reaction mixture at 25 °C for 5 minutes.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is subjected to an appropriate aqueous work-up.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 3-fluoro-4-nitropyridine N-oxide.
Protocol 2: General Procedure for the Synthesis of 2-Fluoropyridines from Pyridine N-Oxides via 2-Pyridyltrialkylammonium Salts
This two-step protocol involves the initial conversion of a pyridine N-oxide to a 2-pyridyltrialkylammonium salt, which is then subjected to fluorination.[2]
Step A: Synthesis of 2-Pyridyltrimethylammonium Salt
Materials:
-
Substituted Pyridine N-oxide
-
Tosyl anhydride (Ts₂O)
-
Trimethylamine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted pyridine N-oxide in the anhydrous solvent in a round-bottom flask.
-
Add tosyl anhydride and trimethylamine to the solution.
-
Stir the reaction mixture at room temperature until the formation of the ammonium salt is complete (monitor by TLC or LC-MS).
-
The resulting 2-pyridyltrimethylammonium salt can be isolated or used directly in the next step.
Step B: Nucleophilic Fluorination
Materials:
-
2-Pyridyltrimethylammonium salt from Step A
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 2-pyridyltrimethylammonium salt in anhydrous THF.
-
Add a solution of TBAF in THF to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the 2-fluoropyridine product.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Nucleophilic Aromatic Substitution Mechanism on a Pyridine N-Oxide.
Caption: General Experimental Workflow for Fluorination of Pyridine N-Oxides.
References
Application Notes and Protocols for [18F] Radiolabeling Using Pyridine N-oxide Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of [18F]-labeled pyridines utilizing pyridine N-oxide precursors. This approach is particularly valuable for the challenging radiofluorination of electron-rich aromatic systems, including the synthesis of meta-substituted fluoropyridines. The protocols and data presented are compiled from recent advancements in radiochemistry, offering robust methods for the development of novel PET tracers.
Direct Radiofluorination of a Substituted Pyridine N-oxide for the Synthesis of meta-[18F]Fluoropyridines
This section details the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine, a promising tracer for imaging demyelination, through the direct radiofluorination of a pyridine N-oxide precursor. This method represents a significant advancement for accessing meta-fluorinated pyridines, which are often challenging to synthesize using traditional nucleophilic aromatic substitution.[1][2][3]
Signaling Pathway and Reaction Scheme
Caption: Reaction scheme for the synthesis of [18F]3-fluoro-4-aminopyridine.
Quantitative Data Summary
| Precursor | Product | Method | Radiochemical Yield (Decay-Corrected) | Reference |
| 3-bromo-4-nitropyridine N-oxide | [18F]3-fluoro-4-nitropyridine N-oxide | Direct Radiofluorination | 10.4 ± 1.8% (n=8) | [1] |
| 3-fluoro-4-nitropyridine N-oxide | [18F]3-fluoro-4-nitropyridine N-oxide | 19F/18F Exchange | 33.1 ± 5.4% (n=4) | [1] |
| 3-bromo-4-nitropyridine N-oxide (with carrier) | [18F]3-fluoro-4-nitropyridine N-oxide | Direct Radiofluorination with co-injection | 25 ± 4% (n=8) | [1] |
Experimental Protocol: Synthesis of [18F]3-fluoro-4-aminopyridine
Materials:
-
3-bromo-4-nitropyridine N-oxide precursor
-
[18F]Fluoride
-
Tetrabutylammonium bicarbonate (TBA-HCO3)
-
Dimethyl sulfoxide (DMSO)
-
Strong anion exchange (SAX) cartridge
-
HPLC purification system
-
Catalyst for hydrogenation (e.g., Palladium on carbon)
-
Hydrogen source
Procedure:
-
Preparation of [18F]TBAF:
-
Trap aqueous [18F]fluoride on a strong anion exchange cartridge.
-
Elute the [18F]fluoride from the cartridge using a solution of tetrabutylammonium bicarbonate (TBA-HCO3).
-
Dry the eluate to obtain anhydrous [18F]TBAF.
-
-
Radiofluorination:
-
Dissolve the 3-bromo-4-nitropyridine N-oxide precursor in DMSO.
-
Add the prepared [18F]TBAF solution to the precursor solution.
-
Allow the reaction to proceed at room temperature. The reaction to form [18F]3-fluoro-4-nitropyridine N-oxide is reported to be rapid.[1]
-
-
Purification of the Intermediate:
-
Purify the resulting [18F]3-fluoro-4-nitropyridine N-oxide using HPLC.
-
-
Reduction to the Final Product:
-
Perform catalytic hydrogenation on the purified intermediate to reduce the nitro group to an amine.
-
-
Final Purification:
-
Purify the final product, [18F]3-fluoro-4-aminopyridine, using HPLC to ensure high radiochemical purity.[1]
-
Facile Route to 2-[18F]Fluoropyridines via 2-Pyridyltrialkylammonium Salts from Pyridine N-Oxides
This section outlines a regioselective method for the synthesis of 2-[18F]fluoropyridines from readily available pyridine N-oxides. The process involves the formation of stable 2-pyridyltrialkylammonium salt intermediates, which serve as excellent precursors for radiofluorination. This methodology has been successfully applied to the automated synthesis of the tau PET tracer [18F]AV-1451.[4][5]
Experimental Workflow
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoropyridine 1-oxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluoropyridine 1-oxide as a versatile building block in the synthesis of key pharmaceutical intermediates. The protocols detailed herein are based on established principles of nucleophilic aromatic substitution on activated pyridine rings. While direct literature examples for this compound as a substrate can be limited, the provided methodologies are adapted from analogous systems and represent robust starting points for reaction development.
Introduction: The Strategic Advantage of this compound
Fluorinated pyridine scaffolds are privileged structures in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The synthesis of substituted pyridines, however, can be challenging. This compound emerges as a valuable synthon for several key reasons:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine N-oxide moiety is strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This allows for the displacement of the fluoride at the 4-position by a wide range of nucleophiles under accessible reaction conditions.
-
Versatility in Intermediate Synthesis: The ability to introduce diverse functionalities at the 4-position makes this compound an ideal precursor for a variety of key pharmaceutical intermediates, including 4-amino, 4-alkoxy, and 4-thioalkoxy pyridine derivatives.
-
Post-Substitution Manipulation: The N-oxide can be retained as a key feature in the final molecule or can be readily removed via reduction to the corresponding pyridine, offering further synthetic flexibility.
Application Note 1: Synthesis of 4-Aminopyridine 1-oxide Derivatives
Application: The synthesis of 4-aminopyridine 1-oxide and its N-substituted derivatives is a critical step in the development of various therapeutic agents, including ion channel modulators and kinase inhibitors. The reaction of this compound with primary and secondary amines provides a direct route to these important intermediates.
General Reaction Scheme:
Caption: General scheme for the synthesis of 4-aminopyridine 1-oxide derivatives.
Quantitative Data Summary:
The following table summarizes representative reaction conditions and expected yields for the synthesis of 4-aminopyridine 1-oxide derivatives, adapted from analogous reactions with other 4-halopyridine N-oxides.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMSO | 100-120 | 12-24 | 85-95 |
| Piperidine | Et₃N | NMP | 110-130 | 16-24 | 80-90 |
| Aniline | NaH | DMF | 80-100 | 8-16 | 75-85 |
| Benzylamine | K₂CO₃ | DMSO | 100-120 | 12-24 | 88-96 |
Application Note 2: Synthesis of 4-Alkoxypyridine 1-oxide Derivatives
Application: 4-Alkoxypyridine derivatives are common intermediates in the synthesis of proton pump inhibitors and other gastric antisecretory agents.[1] The reaction of this compound with various alcohols in the presence of a strong base provides an efficient route to these compounds.[1]
General Reaction Scheme:
Caption: General scheme for the synthesis of 4-alkoxypyridine 1-oxide derivatives.
Quantitative Data Summary:
The following table presents representative conditions and expected yields for the synthesis of 4-alkoxypyridine 1-oxide derivatives, based on protocols for similar substrates.[1]
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | NaH | DMF | 60-80 | 6-12 | 90-98 |
| Ethanol | NaH | THF | 60-70 | 8-16 | 85-95 |
| Isopropanol | KOtBu | DMSO | 80-100 | 12-24 | 75-85 |
| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | 70-80 |
Application Note 3: Synthesis of 4-(Alkylthio)pyridine 1-oxide Derivatives
Application: The 4-(alkylthio)pyridine moiety is present in a number of biologically active molecules. The reaction of this compound with thiols provides a straightforward method for accessing these intermediates.
General Reaction Scheme:
Caption: General scheme for the synthesis of 4-(alkylthio)pyridine 1-oxide derivatives.
Quantitative Data Summary:
The following table outlines representative conditions and expected yields for the synthesis of 4-(alkylthio)pyridine 1-oxide derivatives, extrapolated from related SNAr reactions.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanethiol | NaH | DMF | 25-50 | 4-8 | 90-97 |
| Thiophenol | K₂CO₃ | DMSO | 50-70 | 6-12 | 85-95 |
| Benzyl mercaptan | Et₃N | CH₃CN | 60-80 | 8-16 | 88-96 |
| Cysteine ethyl ester | NaHCO₃ | EtOH/H₂O | 40-60 | 12-24 | 70-80 |
Experimental Protocols
Note: These protocols are representative and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 4-Morpholinopyridine 1-oxide
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere, add anhydrous DMSO to form a stirrable suspension.
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-morpholinopyridine 1-oxide.
Protocol 2: Synthesis of 4-Methoxypyridine 1-oxide
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol, anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the sodium methoxide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxypyridine 1-oxide.
Protocol 3: Synthesis of 4-(Phenylthio)pyridine 1-oxide
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMSO and stir to form a suspension.
-
Add thiophenol (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
A precipitate may form. If so, collect the solid by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain 4-(phenylthio)pyridine 1-oxide.
Visualizations
General Mechanism of SNAr on this compound
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of 4-substituted pyridine 1-oxides.
Synthetic Utility of this compound
Caption: Synthetic pathways from this compound to key pharmaceutical intermediate classes.
References
Application Notes and Protocols: 4-Fluoropyridine 1-Oxide in the Preparation of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoropyridine 1-oxide is a highly valuable and versatile reagent in synthetic organic chemistry, particularly for the preparation of a wide array of 4-substituted pyridine derivatives. The presence of the N-oxide functionality significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation, coupled with the excellent leaving group ability of the fluorine atom at the 4-position, allows for the efficient introduction of a diverse range of nucleophiles under relatively mild conditions. This reactivity profile makes this compound an attractive building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the pyridine scaffold is a key structural motif.
The N-oxide group enhances the electrophilicity of the C4 position, making it highly susceptible to nucleophilic attack.[1] Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[2][3] The general mechanism involves the addition of a nucleophile to the electron-deficient pyridine ring, followed by the elimination of the fluoride ion to restore aromaticity. Subsequent deoxygenation of the N-oxide, if required, provides the corresponding 4-substituted pyridine.
Key Advantages of Using this compound
-
Enhanced Reactivity: The N-oxide group acts as a strong electron-withdrawing group, significantly activating the pyridine ring for nucleophilic attack, making it more reactive than the parent 4-fluoropyridine.
-
Excellent Leaving Group: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings.
-
Versatility: A broad range of nucleophiles, including amines, alkoxides, and thiols, can be readily introduced at the 4-position.
-
Regioselectivity: Substitution occurs selectively at the 4-position, providing a straightforward route to specifically functionalized pyridines.
Reaction Scheme and Workflow
The general transformation involves a two-step process: nucleophilic aromatic substitution followed by an optional deoxygenation step to furnish the final 4-substituted pyridine.
Caption: General workflow for the synthesis of 4-substituted pyridines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution on pyridine N-oxides with various nucleophiles. While specific data for this compound is limited in the literature, the data for analogous 4-substituted pyridine N-oxides provides a strong predictive basis for experimental design.
| Nucleophile Type | Example Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amines | N-Protected Amines | 3-bromo-4-nitropyridine N-oxide | - | DMSO | RT | 0.25 | - | [4] |
| Secondary Amides | Pyridine N-oxides | Oxalyl chloride, 2,6-lutidine | CH2Cl2 | 0 to RT | - | Moderate to Excellent | [5] | |
| Isocyanides | Pyridine N-oxides | Activator | Various | 150 (MW) | 0.25 | up to 84 | [6] | |
| Alkoxides | Alcohols | 4-chloropyridine hydrochloride | NaOH | DMSO | 80 | Overnight | 75-80 | [7] |
| Alcohols | 4-chloro-pyridine-N-oxides | Alkali metal hydroxides/hydrides/alcoholates | - | - | - | - | [8] | |
| Sodium Ethoxide | 4-bromo/nitro-pyridine 1-oxides | - | Ethanol | Various | - | - | [9] | |
| Thiols | Thiols | 2-Halo-3-tosyl-oxanorbornadienes | Et3N | CD3OD | 30 | - | - | [10] |
| Thiols | o-Quinones | - | MeCN/acetate buffer | - | - | - | [11] | |
| Fluoride | TBAF | 3-bromo-4-nitropyridine N-oxide | - | DMSO | RT | 0.08 | 37 | [4] |
| [18F]TBAF | 3-bromo-4-nitropyridine N-oxide | - | DMSO | RT | 0.25 | 25 ± 4 | [12] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Aminopyridine 1-Oxides
This protocol is adapted from procedures for related pyridine N-oxides and is expected to be applicable to this compound.
Caption: Workflow for the synthesis of 4-aminopyridine 1-oxides.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as DMSO or DMF (0.1-0.5 M), add the desired amine (1.1-1.5 eq.).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aminopyridine 1-oxide.
Protocol 2: General Procedure for the Synthesis of 4-Alkoxypyridine 1-Oxides
This protocol is based on the synthesis of 4-alkoxypyridines from 4-chloropyridine and is expected to be effective for this compound.[7]
-
Generation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired alcohol (1.2 eq.) to a suspension of a strong base, such as sodium hydride (NaH, 1.2 eq.), in an anhydrous solvent like THF or DMF at 0 °C. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Substitution Reaction: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 60-100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C. Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the 4-alkoxypyridine 1-oxide.
Protocol 3: Deoxygenation of 4-Substituted Pyridine 1-Oxides
This is a general procedure for the reduction of the N-oxide to the corresponding pyridine.
-
Reaction Setup: Dissolve the 4-substituted pyridine 1-oxide (1.0 eq.) in a suitable solvent such as chloroform, dichloromethane, or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, such as phosphorus trichloride (PCl₃, 1.2 eq.) dropwise at 0 °C, or iron powder (Fe, 3.0 eq.) in acetic acid.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC. For the iron/acetic acid reduction, a typical condition is refluxing for several hours.[13]
-
Work-up: For PCl₃ reduction, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate). Extract with an organic solvent. For Fe/AcOH reduction, filter the reaction mixture to remove excess iron, neutralize the filtrate, and then extract with an organic solvent.[13]
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or distillation to obtain the 4-substituted pyridine.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of 4-substituted pyridine derivatives. The protocols and data provided herein serve as a practical guide for researchers in the fields of medicinal chemistry and materials science to effectively utilize this reagent in their synthetic endeavors. The enhanced reactivity and regioselectivity of this compound make it an invaluable tool for the rapid construction of complex molecular architectures.
References
- 1. baranlab.org [baranlab.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]
- 9. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
- 11. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. mdpi.org [mdpi.org]
Application Notes and Protocols: Fluorination with N-Fluoropyridinium Agents Derived from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. While a variety of fluorinating agents are available, N-fluoropyridinium salts have emerged as a versatile and widely applicable class of electrophilic fluorinating reagents. These compounds are noted for their stability, ease of handling, and tunable reactivity.[1][2]
It is a common misconception that compounds like 4-Fluoropyridine 1-oxide are themselves fluorinating agents. Instead, pyridine N-oxides and their parent pyridine structures serve as crucial precursors for the synthesis of the active N-fluoropyridinium fluorinating agents. This document details the mechanism of electrophilic fluorination by N-fluoropyridinium salts, provides protocols for their synthesis from pyridine derivatives, and summarizes key data for their application in research and development.
Mechanism of Electrophilic Fluorination
N-fluoropyridinium salts function as electrophilic fluorinating agents, delivering a fluorine cation (F⁺) equivalent to a nucleophilic substrate. The reactivity of these salts can be finely tuned by altering the electronic properties of the pyridine ring; electron-withdrawing groups enhance the fluorinating power, while electron-donating groups attenuate it.[1] The precise mechanism of fluorine transfer is still a subject of investigation but is generally considered to proceed through one of two primary pathways, depending on the nature of the nucleophile.
SN2 Pathway
For many nucleophiles, the reaction is thought to occur via a direct backside attack on the fluorine atom of the N-fluoropyridinium cation, displacing the pyridine leaving group in a manner analogous to a standard SN2 reaction. This pathway is often proposed for the fluorination of carbanions, enolates, and other soft nucleophiles.
Single-Electron Transfer (SET) Pathway
Alternatively, for substrates that are readily oxidized, such as electron-rich aromatic compounds or certain enol ethers, a single-electron transfer mechanism may be operative.[2] In this pathway, an electron is first transferred from the nucleophile to the N-fluoropyridinium salt, generating a radical cation and a fluorine radical. Subsequent collapse of this radical pair affords the fluorinated product.
Data Presentation
The fluorinating ability of N-fluoropyridinium salts is highly dependent on the substituents on the pyridine ring. The table below summarizes the relative fluorinating power of various substituted N-fluoropyridinium triflates, providing a guide for reagent selection based on the reactivity of the substrate.
| N-Fluoropyridinium Salt | Substituents | Relative Fluorinating Power | Typical Substrates |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2,4,6-Me₃ | Weak | Highly reactive carbanions, silyl enol ethers |
| N-Fluoropyridinium triflate | None | Moderate | Enolates, enol acetates, less reactive carbanions |
| N-Fluoro-3-chloropyridinium triflate | 3-Cl | Strong | Aromatic compounds, sulfides |
| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-Cl₂ | Very Strong | Less reactive aromatics, challenging substrates |
| N-Fluoro-pentachloropyridinium triflate | Cl₅ | Extremely Strong | Deactivated systems |
Table 1: Relative fluorinating power of selected N-fluoropyridinium triflates. The fluorinating power increases with the presence of electron-withdrawing substituents on the pyridine ring.[1]
Experimental Protocols
The following section provides a detailed protocol for the synthesis of N-fluoropyridinium triflate, a commonly used electrophilic fluorinating agent. This procedure is adapted from the work of Umemoto et al. and showcases the conversion of a pyridine precursor into the active N-F reagent.[1]
Protocol 1: Synthesis of N-Fluoropyridinium Triflate
Materials:
-
Pyridine
-
Sodium trifluoromethanesulfonate (NaOTf)
-
Acetonitrile (anhydrous)
-
10% Fluorine gas in Nitrogen (F₂/N₂)
-
Nitrogen gas (N₂) for purging
-
Dry ice/acetone bath
-
Schlenk flask or a three-necked flask equipped with a gas inlet, a gas outlet, and a thermometer
Procedure:
-
Apparatus Setup: Assemble the reaction flask and ensure all glassware is thoroughly dried. The gas outlet should be connected to a scrubber containing a solution of sodium thiosulfate to neutralize unreacted fluorine.
-
Reaction Mixture Preparation: In the reaction flask under a nitrogen atmosphere, dissolve pyridine (1.0 eq) and sodium trifluoromethanesulfonate (1.1 eq) in anhydrous acetonitrile.
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.
-
Fluorination: Switch the gas flow from nitrogen to the 10% F₂/N₂ mixture. Introduce the fluorine gas mixture into the stirred solution at a controlled rate, maintaining the reaction temperature below -35 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the pyridine starting material using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, switch the gas flow back to nitrogen to purge the system of any residual fluorine. Allow the reaction mixture to warm to room temperature.
-
Isolation: The resulting N-fluoropyridinium triflate often precipitates from the solution. The solid product can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.
Safety Precautions:
-
Fluorine gas is extremely toxic and corrosive. This reaction must be performed in a well-ventilated fume hood by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
A dry ice/acetone bath should be handled with cryogenic gloves.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed Mechanisms of Electrophilic Fluorination.
Caption: Workflow for N-Fluoropyridinium Salt Synthesis.
Conclusion
N-fluoropyridinium salts are powerful and versatile electrophilic fluorinating agents with broad applications in organic synthesis and drug development. Understanding their mechanism of action and the methods for their preparation from readily available pyridine precursors is essential for their effective use. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate these valuable reagents into their synthetic strategies, ultimately facilitating the discovery and development of novel fluorinated molecules.
References
Application Notes and Protocols for Reactions Involving 4-Fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 4-Fluoropyridine 1-oxide, a versatile building block in medicinal chemistry and organic synthesis. The unique electronic properties imparted by the fluorine atom and the N-oxide functionality make it a valuable precursor for the synthesis of various substituted pyridine derivatives with potential biological activity.
Synthesis of this compound
The primary route to this compound is through the N-oxidation of 4-fluoropyridine. This can be achieved using various oxidizing agents. Two common and effective methods are detailed below.
Method 1: Oxidation with Hydrogen Peroxide in Acetic Acid
This is a classic and cost-effective method for the N-oxidation of pyridines.
Reaction Scheme:
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoropyridine (1.0 eq.) in glacial acetic acid (5-10 volumes).
-
To this solution, add hydrogen peroxide (30-35% aqueous solution, 1.5-2.0 eq.) dropwise at room temperature. The addition is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and often more reactive oxidizing agent for N-oxidation, which can sometimes be performed at lower temperatures.[1][2][3][4][5]
Reaction Scheme:
Experimental Protocol:
-
Dissolve 4-fluoropyridine (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (70-77% purity, 1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the meta-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure this compound.
Quantitative Data for Synthesis (Illustrative)
| Method | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 4-6 | 75-85 |
| 2 | m-CPBA | Dichloromethane | 0 to RT | 2-4 | 85-95 |
Reactions of this compound
This compound is a versatile intermediate that can undergo various transformations, primarily involving electrophilic substitution at the C-4 position and nucleophilic substitution at the C-2 position after activation.
Electrophilic Substitution (e.g., Nitration)
The N-oxide group activates the pyridine ring towards electrophilic attack, particularly at the 4-position.
Reaction Scheme:
Experimental Protocol for Nitration:
-
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) at 0°C, add this compound (1.0 eq.) slowly, ensuring the temperature does not exceed 10°C.
-
After the addition, warm the reaction mixture to 60-70°C and heat for 2-3 hours.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 4-fluoro-x-nitropyridine 1-oxide. (The position of nitration would need to be confirmed by spectroscopic analysis).
Nucleophilic Substitution at the 2-Position (via Activation)
The N-oxide can be activated to facilitate nucleophilic attack at the C-2 position. A common method involves reaction with phosphorus oxychloride (POCl₃) to introduce a chlorine atom, which is a good leaving group for subsequent SₙAr reactions.[6]
Reaction Scheme:
Experimental Protocol for Chlorination:
-
In a round-bottom flask, carefully add this compound (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 3-5 eq.) at 0°C.[7]
-
After the addition, slowly heat the reaction mixture to reflux (around 105-110°C) and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and quench by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide until it is slightly alkaline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-4-fluoropyridine by distillation or column chromatography.
Quantitative Data for Reactions (Illustrative)
| Reaction | Reagents | Product | Yield (%) |
| Nitration | HNO₃ / H₂SO₄ | 4-Fluoro-x-nitropyridine 1-oxide | 60-70 |
| Chlorination | POCl₃ | 2-Chloro-4-fluoropyridine | 70-80 |
Visualizing Experimental Workflows
DOT Script for Synthesis of this compound:
Caption: Synthesis of this compound.
DOT Script for Reactions of this compound:
Caption: Reactions of this compound.
Signaling Pathways
Currently, there is limited direct evidence in the public domain explicitly detailing the involvement of this compound in specific signaling pathways. However, fluorinated pyridine derivatives are known to be key components in many biologically active molecules, including kinase inhibitors.[8] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to target proteins within a signaling cascade.
Hypothetical Signaling Pathway Involvement (DOT Script):
This diagram illustrates a hypothetical scenario where a derivative of this compound acts as a kinase inhibitor.
Caption: Hypothetical Kinase Inhibition Pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorus Oxychloride [commonorganicchemistry.com]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoropyridine 1-oxide synthesis. The synthesis is typically a two-step process: the preparation of 4-Fluoropyridine, followed by its oxidation to the corresponding N-oxide.
Troubleshooting Guides
Step 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
The Balz-Schiemann reaction, starting from 4-aminopyridine, is a common method for synthesizing 4-fluoropyridine. However, the product is known to be unstable, which can lead to low yields.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Yield of 4-Fluoropyridine | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | Avoid allowing the reaction mixture to warm up prematurely. The diazonium salt is unstable and should be used immediately in the next step. | |
| Loss of product during workup. | 4-Fluoropyridine is volatile and water-soluble. Minimize the volume of aqueous solutions and use a suitable organic solvent like dichloromethane for extraction. Dry the organic extracts thoroughly before solvent removal. | |
| Formation of a Gummy Brown Precipitate | Polymerization of 4-fluoropyridine.[1] | This is a known issue due to the instability of the product.[1] Perform the neutralization and extraction steps quickly and at a low temperature. Some sources suggest that forming a stable salt of 4-fluoropyridine can prevent polymerization.[2] |
| Hydrolysis of 4-fluoropyridine. | The product is susceptible to hydrolysis, especially under acidic or basic conditions.[3] Ensure the neutralization is done carefully and avoid prolonged exposure to aqueous environments. |
Experimental Protocol: Synthesis of 4-Fluoropyridine (Adapted from Literature)
-
Diazotization:
-
In a suitable reaction vessel, dissolve 4-aminopyridine in a solution of tetrafluoroboric acid (HBF₄) in water at a low temperature (0-5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature between 0-5 °C.
-
Continue stirring for an additional 30 minutes at this temperature after the addition is complete.
-
-
Decomposition:
-
The resulting diazonium salt is then decomposed, typically by gentle heating, to yield 4-fluoropyridine. The exact temperature and time will need to be optimized.
-
-
Workup and Isolation:
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Promptly extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at low temperature and reduced pressure. Due to the volatility of 4-fluoropyridine, a cooled trap is recommended.
-
Step 2: N-Oxidation of 4-Fluoropyridine
The oxidation of 4-fluoropyridine to its N-oxide is the final step. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), sometimes with a catalyst.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Oxidation | Insufficient amount of oxidizing agent. | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. |
| Low reaction temperature or short reaction time. | The reaction may require heating. Monitor the reaction progress by TLC or GC/MS to determine the optimal time and temperature. | |
| Formation of Side Products | Over-oxidation. | Avoid using a large excess of the oxidizing agent and control the reaction temperature. |
| Ring-opening or other side reactions. | The choice of solvent and oxidizing agent can influence side reactions. Acetic acid is a common solvent for H₂O₂ oxidations but can be difficult to remove.[4] Dichloromethane or chloroform are often used with m-CPBA. | |
| Difficult Purification | Removal of the carboxylic acid byproduct (e.g., m-chlorobenzoic acid). | After the reaction, wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct. |
| Product is highly polar and water-soluble. | Purification may require column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol). |
Experimental Protocol: N-Oxidation of 4-Fluoropyridine (Adapted from a similar procedure for 3-fluoropyridine) [4]
-
Reaction Setup:
-
Dissolve 4-fluoropyridine in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.
-
-
Oxidation with H₂O₂:
-
If using hydrogen peroxide, a catalyst like tungstic acid may be beneficial.[4]
-
Add 30-35% hydrogen peroxide dropwise to the solution of 4-fluoropyridine.
-
Heat the reaction mixture (e.g., 70-80°C) and monitor the progress by TLC.
-
-
Oxidation with m-CPBA:
-
If using m-CPBA, dissolve it in a solvent like dichloromethane and add it portion-wise to the 4-fluoropyridine solution at a controlled temperature (e.g., 0°C to room temperature).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture.
-
If acetic acid was used, it can be removed under reduced pressure.
-
Neutralize the residue with a base.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer to remove any byproducts.
-
Dry the organic layer, remove the solvent, and purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of 4-Fluoropyridine
| Starting Material | Reagents | Reported Yield | Reference |
| 4-Aminopyridine | HBF₄, NaNO₂ | ~20% (isolated) | [1] |
| 4-Aminopyridine | Anhydrous HF, NaNO₂ | Higher yields reported but HF is highly toxic | [1] |
Table 2: General Conditions and Yields for N-Oxidation of Pyridines
| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature | Yield |
| 3-Fluoropyridine | 35% H₂O₂ | None | Acetic Acid | 70-80°C | Not specified |
| 3-Fluoropyridine | 30% H₂O₂ | Tungstic Acid, H₂SO₄ | Water | 75-85°C | >90% conversion |
| Pyridine Derivatives | H₂O₂ | TS-1 | Methanol | Not specified | Up to 99% |
| Alkenes (for epoxidation) | m-CPBA | None | Dichloromethane | Room Temp. | Generally high |
Mandatory Visualizations
Caption: Overall experimental workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting workflow to identify and resolve issues leading to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in synthesizing 4-Fluoropyridine?
A1: The primary challenge is the inherent instability of 4-fluoropyridine.[1][3] It is prone to polymerization and hydrolysis, especially during neutralization and workup, which can significantly reduce the isolated yield.[1] To mitigate this, it is crucial to work quickly, maintain low temperatures, and thoroughly dry the organic extracts.
Q2: Can I use a different oxidizing agent for the N-oxidation step?
A2: Yes, while m-CPBA and hydrogen peroxide are common, other peroxy acids can also be used. The choice of oxidant may affect the reaction conditions, yield, and side-product profile. It is advisable to perform small-scale test reactions to find the optimal oxidant for your specific setup.
Q3: My final product is difficult to purify. What are some tips?
A3: this compound is a polar molecule and may have significant water solubility. If you are using column chromatography, silica gel with a polar mobile phase (e.g., a gradient of methanol in dichloromethane) is a good starting point. Ensure your crude product is as dry as possible before loading it onto the column. Recrystallization from a suitable solvent system could also be an effective purification method.
Q4: How can I monitor the progress of the N-oxidation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. The N-oxide product will be significantly more polar than the starting 4-fluoropyridine and will have a lower Rf value. Staining with an appropriate indicator (e.g., potassium permanganate) may be necessary for visualization. Gas chromatography-mass spectrometry (GC-MS) can also be used to monitor the disappearance of the starting material and the appearance of the product.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. The Balz-Schiemann reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Always keep it in solution. Hydrogen peroxide and m-CPBA are strong oxidizing agents and should be handled with care, avoiding contact with flammable materials.[5][6] The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 3. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Fluoropyridine 1-oxide by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 4-Fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: this compound is a polar and basic compound, which presents several challenges during purification on standard silica gel. Key issues include:
-
Strong Adsorption: The basic nitrogen and the polar N-oxide group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor elution and low recovery.
-
Peak Tailing: These strong interactions can cause asymmetrical peak shapes, a phenomenon known as peak tailing, which reduces the resolution between the desired compound and impurities.[1]
-
Hygroscopic Nature: Pyridine N-oxides are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can affect the sample's consistency and behavior on the column.
-
Potential Instability: While this compound is generally stable, related compounds can be sensitive to acidic conditions and water, potentially leading to the formation of byproducts during purification.[2][3]
Q2: What is a good starting point for a mobile phase in the TLC analysis of this compound?
A2: A good starting point for developing a TLC method for this compound on a silica gel plate is a solvent system of dichloromethane (DCM) and methanol (MeOH). Since the compound is polar, a mixture with a higher proportion of the more polar solvent (methanol) will be necessary. For very polar compounds, a mobile phase of 18% MeOH and 80% DCM with a small amount of a basic modifier like ammonium hydroxide has been used for similar compounds.[4] It is recommended to start with a system like 95:5 DCM:MeOH and gradually increase the methanol concentration to achieve an Rf value of 0.2-0.4 for the product.
Q3: How can I reduce peak tailing during the column chromatography of this compound?
A3: Peak tailing for basic compounds like this compound on silica gel is common due to interactions with acidic silanol groups.[1] To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., 0.1-1% v/v).[5] This will neutralize the acidic sites on the silica gel and improve peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-bonded silica phase.[4][5]
-
Control Sample Concentration: Avoid overloading the column, as this can exacerbate peak tailing.
Q4: My compound seems to be stuck on the column. How can I improve its elution?
A4: If this compound is not eluting from the silica gel column, it is likely due to its high polarity and strong interaction with the stationary phase. To improve elution:
-
Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., methanol) in your mobile phase. For very polar N-oxides, elution with up to 100% methanol may be necessary.[6]
-
Use a Stronger Solvent System: A combination of dichloromethane, methanol, and a basic modifier like ammonium hydroxide can be effective for eluting highly polar basic compounds.[4]
-
Consider an Alternative Stationary Phase: If the compound is still retained, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a buffer) could be a suitable alternative.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This protocol is for determining the optimal mobile phase for the column chromatography of this compound.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
UV lamp (254 nm)
Procedure:
-
Prepare a small sample of the crude this compound dissolved in a minimal amount of DCM or MeOH.
-
Prepare several developing chambers with different mobile phase compositions. Start with a 95:5 (v/v) mixture of DCM:MeOH and prepare progressively more polar mixtures (e.g., 90:10, 85:15 DCM:MeOH). To each, add 0.1% TEA to mitigate tailing.
-
Using a capillary, spot the crude sample onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot. The ideal mobile phase will give the this compound an Rf value between 0.2 and 0.4, with good separation from impurities.
Protocol 2: Column Chromatography Purification
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase (determined from TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so gradually to ensure good separation.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Hypothetical Purification of this compound by Column Chromatography
| Parameter | Crude Product | Purified Product |
| Initial Mass | 5.0 g | 3.8 g |
| Purity (by HPLC) | 75% | >98% |
| Yield | - | 76% |
| Appearance | Brownish solid | Off-white crystalline solid |
Table 2: Recommended Mobile Phase Compositions for Silica Gel Chromatography
| Mobile Phase System | Ratio (v/v/v) | Application |
| Dichloromethane : Methanol : Triethylamine | 95 : 5 : 0.1 | Initial elution of less polar impurities |
| Dichloromethane : Methanol : Triethylamine | 90 : 10 : 0.1 | Elution of this compound |
| Dichloromethane : Methanol : Ammonium Hydroxide | 80 : 20 : 1 | For highly retained product or impurities |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Elution of Product | Mobile phase is not polar enough. | Gradually increase the percentage of methanol in the mobile phase. For very stubborn compounds, a system containing a small amount of ammonium hydroxide may be necessary.[4] |
| Strong interaction with silica gel. | Consider switching to a less acidic stationary phase like neutral alumina. | |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silanol groups on silica. | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[5] |
| Column overload. | Reduce the amount of crude material loaded onto the column. | |
| Co-elution with Impurities | Insufficient separation power of the mobile phase. | Optimize the mobile phase by trying different solvent ratios or different solvent systems (e.g., ethyl acetate/hexanes with a basic modifier). |
| Poor column packing. | Repack the column, ensuring the silica gel bed is homogeneous and free of cracks or air bubbles. | |
| Low Recovery/Yield | Irreversible adsorption onto the silica gel. | Use a basic modifier in the mobile phase or switch to a different stationary phase (e.g., alumina). |
| Decomposition on the column. | Ensure the silica gel is neutral and avoid prolonged exposure to potentially acidic conditions. Work up the fractions promptly. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common synthetic strategy involves a two-step process:
-
Synthesis of 4-Fluoropyridine: Typically achieved via the Balz-Schiemann reaction starting from 4-aminopyridine.
-
N-oxidation of 4-Fluoropyridine: The subsequent oxidation of the pyridine nitrogen to form the N-oxide.
Q2: What are the primary side reactions I should be aware of during the synthesis of 4-Fluoropyridine?
A2: The synthesis of 4-fluoropyridine is sensitive, and several side reactions can occur:
-
Formation of N-(4-pyridyl)-4-pyridone: This is a significant byproduct, often formed when 4-fluoropyridine is exposed to acidic and aqueous conditions.[1][2]
-
Polymerization: 4-Fluoropyridine is unstable and can polymerize, especially during neutralization and extraction steps, leading to the formation of brown, gummy precipitates.[3][4]
-
Formation of 4-Hydroxypyridine: This can occur during the Balz-Schiemann reaction if the diazonium salt intermediate reacts with water.
Q3: What are the potential side reactions during the N-oxidation of 4-Fluoropyridine?
A3: While specific data on 4-fluoropyridine is limited, N-oxidation of substituted pyridines can be challenging. Given that 4-fluoropyridine is an electron-deficient pyridine, the N-oxidation may be slower compared to pyridine itself. Potential side reactions could include:
-
Incomplete reaction: Due to the deactivating effect of the fluorine atom.
-
Degradation of the product: Some fluorinated pyridine N-oxides are reported to be unstable.
-
Ring-opening or rearrangement: Although less common with standard N-oxidation reagents like m-CPBA or hydrogen peroxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of 4-Fluoropyridine in the Balz-Schiemann reaction.
-
Possible Cause A: Incomplete diazotization.
-
Troubleshooting: Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite.
-
-
Possible Cause B: Premature decomposition of the diazonium salt.
-
Troubleshooting: Maintain a low temperature throughout the diazotization process. The subsequent decomposition of the diazonium tetrafluoroborate should be performed at a carefully controlled temperature as specified in the protocol.
-
-
Possible Cause C: Formation of side products.
-
Troubleshooting: Minimize the presence of water to reduce the formation of 4-hydroxypyridine. Rapid and careful work-up under anhydrous conditions is crucial to prevent the formation of N-(4-pyridyl)-4-pyridone and polymers.
-
Issue 2: Formation of a brown, gummy precipitate during work-up of 4-Fluoropyridine.
-
Possible Cause: Polymerization of 4-Fluoropyridine.
-
Troubleshooting: This is often triggered by changes in pH during neutralization.[3][4] It is critical to perform the extraction quickly after neutralization. Some protocols suggest a modified extraction process where the bulk of the product is decanted away from the precipitate.[3] Using anhydrous solvents and minimizing exposure to air and light can also help.
-
Issue 3: Low conversion during the N-oxidation of 4-Fluoropyridine.
-
Possible Cause A: Insufficiently powerful oxidizing agent.
-
Troubleshooting: 4-Fluoropyridine is an electron-deficient pyridine, making the nitrogen less nucleophilic and harder to oxidize. If using hydrogen peroxide in acetic acid, increasing the temperature or reaction time may be necessary. Alternatively, a stronger oxidizing system like trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide) or meta-chloroperoxybenzoic acid (m-CPBA) can be used.
-
-
Possible Cause B: Decomposition of the oxidizing agent.
-
Troubleshooting: Ensure the quality of the oxidizing agent. For instance, m-CPBA can degrade over time. Use fresh reagents for best results.
-
Data Presentation
Currently, there is a lack of specific quantitative data in the reviewed literature comparing yields and byproduct distribution under varied reaction conditions for the synthesis of this compound. The following table provides a general overview of reaction conditions for the synthesis of the precursor, 4-Fluoropyridine.
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction.
| Parameter | Condition | Reported Yield of 4-Fluoropyridine | Reference |
| Starting Material | 4-Aminopyridine | 20% (isolated) | [3] |
| Diazotizing Agent | Sodium Nitrite in HBF4 | [3] | |
| Diazotization Temp. | 5-9 °C | [3] | |
| Decomposition Temp. | Allowed to warm to 25 °C | [3] | |
| Neutralization | Sodium Bicarbonate solution | [3] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
This protocol is adapted from a detailed experimental procedure.[3]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of Tetrafluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Calcium Hydride (CaH2)
Procedure:
-
In a two-necked round-bottomed flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF4.
-
Add 4-aminopyridine and dissolve by heating to 40 °C.
-
Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
-
Slowly add sodium nitrite to this suspension, maintaining the temperature between 5-9 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.
-
Slowly and carefully add the reaction mixture to a pre-cooled aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of vigorous CO2 evolution. Brown, gummy precipitates may form.
-
Separate the aqueous layer from the precipitate by decantation.
-
Extract the aqueous layer with dichloromethane.
-
Separately, extract the residual gummy precipitate with dichloromethane.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and add well-crushed calcium hydride to the filtrate to thoroughly dry the solution overnight.
-
Remove the solvent by distillation.
-
Purify the crude 4-fluoropyridine by vacuum distillation to obtain the final product.
Protocol 2: N-oxidation of 4-Fluoropyridine (General Procedure)
Method A: Using m-Chloroperoxybenzoic acid (m-CPBA)
-
Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography or recrystallization as needed.
Method B: Using Hydrogen Peroxide and Acetic Acid
-
Dissolve 4-fluoropyridine in glacial acetic acid.
-
Add hydrogen peroxide (30% aqueous solution) dropwise.
-
Heat the reaction mixture, typically to 60-80 °C, for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize it with a base such as sodium carbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography or recrystallization.
Visualizations
Caption: Formation of major side products from 4-Fluoropyridine.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
4-Fluoropyridine 1-oxide stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoropyridine 1-oxide. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling protocols. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It should be protected from light, moisture, and sources of ignition.[1][2][3] Incompatible materials to avoid include strong oxidizing agents and strong acids.[1] For long-term storage, a refrigerated and inert atmosphere is recommended.
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the chemistry of related pyridine and pyridine N-oxide compounds. Key potential pathways include:
-
Hydrolysis: The fluorine atom at the 4-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of 4-Hydroxypyridine 1-oxide.
-
Photodegradation: Exposure to UV light may induce photochemical reactions, potentially leading to polymerization or the formation of various photoproducts.
-
Reduction: The N-oxide functional group can be reduced to the corresponding pyridine. This can occur in the presence of reducing agents or certain metals.
-
Acid-Catalyzed Rearrangement/Polymerization: Similar to 4-fluoropyridine, which is known to be unstable in acidic conditions and can form N-(4'-pyridyl)-4-pyridone, the N-oxide derivative may undergo similar acid-catalyzed transformations.[4]
Q3: I am observing unexpected peaks in my analytical analysis (LC-MS, NMR) of a sample containing this compound. What could be the cause?
A3: The appearance of unexpected peaks can be attributed to several factors, primarily related to the degradation of this compound. Common culprits include:
-
Degradation Products: As mentioned in the potential degradation pathways, you may be observing peaks corresponding to 4-Hydroxypyridine 1-oxide or the reduced 4-fluoropyridine.
-
Polymerization: The formation of oligomeric or polymeric species, especially if the compound has been exposed to acidic conditions or light, can result in a complex mixture of products.[5]
-
Solvent Interaction: The solvent used for your analysis or reaction may be reacting with the compound, particularly if it is protic or contains nucleophilic impurities.
Troubleshooting Guides
Issue 1: Poor Yield or No Product Formation in a Reaction Involving this compound
| Possible Cause | Troubleshooting Step |
| Degradation of starting material | Verify the purity of your this compound using a suitable analytical method (e.g., NMR, LC-MS) before starting the reaction. Ensure it has been stored correctly. |
| Incompatible reaction conditions | Avoid strongly acidic or basic conditions if possible, as these can promote degradation. If your reaction requires such conditions, consider a shorter reaction time or lower temperature. |
| Presence of water | Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the starting material. |
| Photodegradation | Protect the reaction mixture from light, especially if the reaction is run over an extended period. |
Issue 2: Inconsistent Results or Lack of Reproducibility
| Possible Cause | Troubleshooting Step |
| Variability in starting material quality | Source this compound from a reputable supplier and check the certificate of analysis. If synthesizing in-house, ensure consistent purification. |
| Storage conditions affecting stability | Implement and strictly follow standardized storage protocols. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Atmospheric moisture | Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: To a third aliquot, add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.
-
Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) in the dark.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a UV detector or, for better identification of degradants, an LC-MS system.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C5H4FNO | 113.09 | 124666-05-3[6] |
| 4-Fluoropyridine | C5H4FN | 97.09 | 694-52-0[7][8] |
| 4-Hydroxypyridine 1-oxide | C5H5NO2 | 111.10 | 13161-09-4 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Pyridine, 4-fluoro-, 1-oxide (9CI) | 124666-05-3 [amp.chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of 4-Fluoropyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoropyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 4-fluoropyridine derivatives?
A1: 4-Fluoropyridine derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: Under both acidic and basic conditions, the fluorine atom at the 4-position can undergo nucleophilic substitution by a hydroxyl group, leading to the formation of 4-hydroxypyridine derivatives.[1] This process can be acid-catalyzed.[1]
-
Oxidation: The pyridine nitrogen is prone to oxidation, which results in the formation of pyridine N-oxides. Depending on the substituents, the pyridine ring can also be hydroxylated, or side chains may be cleaved.
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to complex adducts or fragmentation of the molecule.
Q2: My 4-fluoropyridine derivative appears to be decomposing during storage. What are the recommended storage conditions?
A2: To ensure stability, 4-fluoropyridine derivatives, which can be hygroscopic, should be stored in a cool, dark place under an inert atmosphere. For enhanced stability, consider converting the derivative to its hydrochloride salt, which is generally more stable.[2]
Illustrative Storage Conditions and Stability Data for 4-Fluoropyridine Hydrochloride
| Storage Condition | Temperature | Atmosphere | Light Condition | Estimated Purity after 12 Months |
| Standard | Room Temperature | Air | Ambient Light | >90% |
| Recommended | <15°C | Inert Gas (e.g., Argon, Nitrogen) | Dark | >98% |
| Accelerated | 40°C | Air | Ambient Light | <85% |
Note: This table presents illustrative data based on general chemical stability principles and information from product datasheets. Actual stability will depend on the specific derivative.
Q3: I am synthesizing a 4-fluoropyridine derivative using the Balz-Schiemann reaction and am getting a low yield with a significant amount of a hydroxypyridine byproduct. What is causing this and how can I prevent it?
A3: The formation of hydroxypyridines is a common side reaction in the Balz-Schiemann synthesis of fluoropyridines.[3] It arises from the reaction of the intermediate pyridyl cation with water.[3] The presence of water during the reaction or workup can lead to the formation of N-(4'-pyridyl)-4-pyridone.[3] To minimize this, it is crucial to use anhydrous conditions and to carefully control the neutralization step.[3]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Incomplete consumption of starting material.
-
Formation of multiple byproducts.
-
Low isolated yield of the desired 4-substituted pyridine derivative.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently reactive fluoride source | Anhydrous potassium fluoride (KF) is commonly used, often with a phase-transfer catalyst. Consider using more reactive fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). |
| Inappropriate solvent | Aprotic polar solvents such as DMF, DMSO, or sulfolane are generally preferred as they enhance the nucleophilicity of the fluoride ion. Ensure the solvent is anhydrous. |
| Suboptimal reaction temperature | SNAr reactions with fluoropyridines often require elevated temperatures. Incrementally increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor leaving group on the nucleophile's partner | If applicable to your specific synthesis, ensure the group being displaced is a good leaving group (e.g., -NO₂, -Cl, -Br) positioned ortho or para to an electron-withdrawing group to activate the ring for nucleophilic attack. |
Issue 2: Product Degradation During Aqueous Workup or Purification
Symptoms:
-
Appearance of new, more polar spots on TLC after aqueous extraction.
-
Loss of product during column chromatography.
-
Discoloration of the product upon exposure to air or moisture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis under acidic or basic conditions | Neutralize the reaction mixture carefully to a pH of ~7 before extraction. If the compound is sensitive to both acid and base, aim for a rapid workup at a neutral pH. Use of a buffered aqueous solution may be beneficial. |
| Presence of residual water | Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. For highly sensitive compounds, co-evaporation with an anhydrous solvent like toluene can help remove residual water. |
| Instability on silica gel | The slightly acidic nature of silica gel can degrade some sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a 4-Fluoropyridine Derivative
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
Materials:
-
4-Fluoropyridine derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and other necessary solvents
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the 4-fluoropyridine derivative in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample in the dark under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 70°C) for an extended period.
-
At specified time points, dissolve a portion of the sample and analyze by HPLC.
-
Illustrative Data from Forced Degradation Study
| Stress Condition | Time (hours) | % Degradation (Illustrative) | Major Degradant(s) (Illustrative) |
| 0.1 M HCl, 60°C | 24 | 15% | 4-Hydroxypyridine derivative |
| 0.1 M NaOH, 60°C | 24 | 25% | 4-Hydroxypyridine derivative |
| 3% H₂O₂, RT | 24 | 10% | 4-Fluoropyridine-N-oxide |
| Photolysis | 24 | 5% | Various photoproducts |
| Thermal (70°C) | 72 | <2% | Minimal degradation |
Note: This table presents illustrative data. The actual extent of degradation and the products formed will vary depending on the specific 4-fluoropyridine derivative.
Protocol 2: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction with Minimized Instability
This protocol is adapted from a detailed experimental procedure and emphasizes steps to mitigate the formation of byproducts.[3]
Materials:
-
4-Aminopyridine
-
42% aqueous solution of tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Calcium hydride (CaH₂)
-
Ice-water bath
Procedure:
-
In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge the 42% aqueous HBF₄ solution.
-
Add 4-aminopyridine and heat to 40°C to dissolve.
-
Cool the solution to 5-7°C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.[3]
-
Slowly add sodium nitrite, maintaining the temperature between 5-9°C. The addition rate should be slower in the latter half as the exothermic decomposition of the diazonium salt proceeds.[3]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.
-
Slowly and carefully add the reaction mixture to a solution of NaHCO₃ in water to neutralize the acid. Be cautious of vigorous CO₂ evolution.
-
A brown, gummy precipitate may form.[3] Decant the supernatant and filter it through a loose cotton plug.
-
Extract the filtrate with CH₂Cl₂. Separately, extract the residual gummy precipitate with CH₂Cl₂.
-
Combine the organic layers and dry them with anhydrous Na₂SO₄.
-
Filter off the Na₂SO₄ and add well-crushed CaH₂ to the filtrate. Allow the solution to dry thoroughly overnight.[3]
-
Remove the solvent by distillation to obtain the 4-fluoropyridine product.
Visualizations
Caption: Major degradation pathways of 4-fluoropyridine derivatives.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for low yield in 4-fluoropyridine synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the N-oxidation of the precursor, 4-fluoropyridine. This is typically achieved using an oxidizing agent such as a peracid, with meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (generated in-situ from hydrogen peroxide and acetic acid) being the most frequently employed reagents.[1][2]
Q2: What are the critical parameters to control during the N-oxidation of 4-fluoropyridine?
A2: The critical parameters to control are:
-
Temperature: The reaction is often exothermic. Maintaining a stable temperature is crucial to prevent over-oxidation or decomposition of the starting material and product.[3][4]
-
Reagent Stoichiometry: The molar ratio of the oxidizing agent to 4-fluoropyridine should be carefully controlled to ensure complete conversion while minimizing side reactions.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Purity of Starting Material: The precursor, 4-fluoropyridine, is known to be unstable, particularly in the presence of water, which can lead to polymerization or hydrolysis.[5][6] Using a pure and dry starting material is critical for a successful reaction.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) should be chosen to achieve good separation between the starting material (4-fluoropyridine) and the more polar product (this compound). The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the common methods for purifying crude this compound?
A4: Common purification methods include:
-
Recrystallization: This is a highly effective method for purifying solid this compound. A suitable solvent or solvent system should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Activated Carbon Treatment: If the crude product is colored, treatment with activated carbon during recrystallization can help remove colored impurities.[7]
-
Column Chromatography: For small-scale purifications or if recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate in hexane is typically used.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent (e.g., m-CPBA). The purity of commercial m-CPBA can vary and it can degrade over time. |
| Inactive Peracetic Acid | If generating peracetic acid in-situ, ensure the hydrogen peroxide is of the correct concentration and has not decomposed. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for any signs of decomposition. Some N-oxidations require gentle heating to proceed at a reasonable rate.[3] |
| Instability of 4-Fluoropyridine | Ensure the 4-fluoropyridine starting material is pure and dry. Impurities or moisture can lead to side reactions and prevent the desired N-oxidation.[5] |
| Incorrect Stoichiometry | Re-calculate and carefully measure the molar equivalents of the oxidizing agent. A slight excess of the oxidant is often used. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step |
| Over-oxidation | Reduce the amount of oxidizing agent used. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| High Reaction Temperature | Lower the reaction temperature. Run the reaction in an ice bath to better control the exotherm.[8] |
| Hydrolysis of 4-Fluoropyridine | This can lead to the formation of N-(4'-pyridyl)-4-pyridone.[5] Ensure all reagents and solvents are anhydrous. |
| Decomposition of Product | Prolonged reaction times or high temperatures can lead to the degradation of the N-oxide. Optimize the reaction time by monitoring with TLC. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is an oil | This can happen if the product is impure. Attempt to purify a small sample by column chromatography to obtain a seed crystal for recrystallization. |
| Product is highly soluble in the reaction solvent | After the reaction, remove the solvent under reduced pressure before attempting purification by recrystallization from a different solvent system. |
| Colored Impurities | During recrystallization, add a small amount of activated carbon to the hot solution and perform a hot filtration to remove the carbon and adsorbed impurities.[7] |
| Co-precipitation of impurities | If recrystallization is not effective, purify the product using silica gel column chromatography. |
Experimental Protocols
Protocol 1: N-Oxidation using m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-fluoropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
-
Reaction Setup: In a round-bottom flask, add 4-fluoropyridine (1.0 eq) to glacial acetic acid.
-
Reagent Addition: To the stirred solution, slowly add hydrogen peroxide (30-35% aqueous solution, 1.5 - 2.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for several hours (4-8 hours).[3][4] Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8.
-
Isolation: Extract the aqueous layer multiple times with a suitable organic solvent like chloroform or ethyl acetate. Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Data Presentation
Table 1: Recommended Starting Conditions for N-Oxidation of 4-Fluoropyridine
| Parameter | Method A: m-CPBA | Method B: H₂O₂/Acetic Acid |
| Solvent | Dichloromethane (DCM) or Chloroform | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | 60 - 80 °C |
| Reaction Time | 12 - 24 hours | 4 - 8 hours |
| Oxidant (eq) | 1.1 - 1.5 | 1.5 - 2.0 (H₂O₂) |
| Typical Yield | > 80% | Variable, optimization may be required |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. Process for oxidizing halopyridines to halopyridine-N-oxides - Patent 0130333 [data.epo.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Deoxygenation of 4-Fluoropyridine 1-Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deoxygenation of 4-fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the deoxygenation of this compound?
A1: The most prevalent side products are not typically a direct result of the deoxygenation reaction itself, but rather from the inherent instability of the 4-fluoropyridine product. The primary side products include:
-
N-(4'-pyridyl)-4-pyridone: This is formed through an acid-catalyzed self-condensation of 4-fluoropyridine.[1][2]
-
Polymers: 4-Fluoropyridine is prone to polymerization, especially in the presence of water or acidic conditions, often appearing as brown, gummy solids that can complicate the workup and purification process.[3]
-
2-Chloro-4-fluoropyridine: This side product can arise when using certain phosphorus-based deoxygenating agents, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).
Q2: Why is 4-fluoropyridine unstable, and what conditions should be avoided?
A2: 4-Fluoropyridine is susceptible to nucleophilic attack at the 4-position, which is activated by the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The fluoride ion is a good leaving group in this context. Its instability is particularly pronounced under acidic or aqueous conditions.[1][2] To minimize degradation, it is crucial to avoid prolonged exposure to acids and water during the reaction and workup. Neutral or slightly basic conditions are generally preferred for handling and storing 4-fluoropyridine.
Q3: Which deoxygenation methods are suitable for this compound?
A3: Several methods can be employed, with the choice often depending on the scale of the reaction, available reagents, and the sensitivity of other functional groups in the molecule. Common methods include:
-
Palladium-Catalyzed Deoxygenation: This is a chemoselective method that tolerates a wide range of functional groups, including halogens.[1][4][5]
-
Phosphorus-Based Reagents: Triphenylphosphine (PPh₃) and phosphorus trichloride (PCl₃) are effective but may require careful control of reaction conditions to avoid side reactions like chlorination.
-
Other Reducing Agents: Various other reducing agents have been reported for the deoxygenation of pyridine N-oxides and could be applicable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-fluoropyridine and formation of a brown, gummy solid. | Polymerization of the 4-fluoropyridine product during workup. This is often triggered by acidic or aqueous conditions.[3] | • Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate) and keep the temperature low. • Minimize contact time with aqueous solutions during extraction. • Use anhydrous solvents and reagents. • Consider purification methods that avoid prolonged exposure to protic solvents (e.g., flash chromatography with non-protic eluents). |
| Formation of N-(4'-pyridyl)-4-pyridone as a major byproduct. | Acid-catalyzed self-condensation of the 4-fluoropyridine product.[1][2] | • Ensure the reaction and workup are performed under neutral or slightly basic conditions. • If an acidic reagent is used for deoxygenation, it must be thoroughly neutralized before product isolation. • Avoid acidic chromatography conditions. |
| Presence of 2-chloro-4-fluoropyridine in the product mixture. | Use of a chlorinating deoxygenation agent like PCl₃ or POCl₃. | • If chlorination is undesirable, switch to a non-chlorinating deoxygenation reagent such as triphenylphosphine or a palladium-based catalyst system. • If using PCl₃, carefully control the stoichiometry and reaction temperature to minimize chlorination. |
| Incomplete deoxygenation reaction. | Insufficient reagent, catalyst deactivation, or non-optimal reaction conditions. | • Increase the equivalents of the deoxygenating agent. • For catalytic reactions, ensure the catalyst is active and consider using a higher catalyst loading or a different ligand.[1] • Optimize reaction temperature and time. For some catalytic systems, microwave irradiation can improve yields.[1] |
Quantitative Data Summary
The following table summarizes common deoxygenation methods for pyridine N-oxides, with specific considerations for this compound. Precise yields for side products are often not reported and can vary significantly with reaction conditions.
| Deoxygenation Method | Typical Reagents & Conditions | Potential Side Products for this compound | Key Considerations |
| Palladium-Catalyzed | Pd(OAc)₂ (3 mol%), dppf, Et₃N, MeCN, 140-160 °C (microwave or conventional heating)[1] | N-(4'-pyridyl)-4-pyridone, Polymers (primarily from product instability) | High chemoselectivity and tolerance for halogens.[1] Workup should be carefully controlled to be non-acidic. |
| Phosphorus Trichloride | PCl₃, solvent (e.g., CHCl₃, toluene), reflux | 2-Chloro-4-fluoropyridine, N-(4'-pyridyl)-4-pyridone, Polymers | Can lead to chlorination at the 2-position. The HCl generated can catalyze product degradation. |
| Triphenylphosphine | PPh₃, solvent (e.g., MeCN, toluene), reflux | N-(4'-pyridyl)-4-pyridone, Polymers | Generally milder than PCl₃ and avoids chlorination. Removal of triphenylphosphine oxide byproduct can be challenging. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deoxygenation
This protocol is adapted from a general method for the deoxygenation of pyridine N-oxides.[1]
-
Reaction Setup: To a microwave vial, add this compound (1 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%), and acetonitrile (5 mL).
-
Addition of Reagents: Add triethylamine (3 mmol).
-
Reaction: Seal the vial and heat the mixture to 150°C under microwave irradiation for 30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified promptly by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) to minimize contact with the acidic silica gel.
Protocol 2: Deoxygenation with Triphenylphosphine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in anhydrous acetonitrile (10 mL).
-
Addition of Reagent: Add triphenylphosphine (1.2 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography. To facilitate the removal of triphenylphosphine oxide, a precipitation method can be employed by dissolving the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding a non-polar solvent (e.g., hexane) to precipitate the oxide.
Visualizations
Caption: General deoxygenation pathway of this compound.
Caption: Formation of side products from this compound and its deoxygenated product.
Caption: Troubleshooting logic for low yield in the deoxygenation of this compound.
References
- 1. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impirurities in 4-Fluoropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 4-Fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route and degradation. Common synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine. Therefore, impurities can include:
-
Starting Material: Unreacted 4-Fluoropyridine.
-
Synthesis-Related Impurities:
-
Degradation Products:
-
Related Compounds: 4-Aminopyridine 1-oxide could be a potential impurity if the synthesis starts from 4-aminopyridine and proceeds through oxidation followed by fluorination.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and separation than standard reverse-phase chromatography.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or volatile starting materials like 4-Fluoropyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural information about the main component and any impurities present at sufficient levels. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information, which can be crucial for structure elucidation.
Q3: How can I differentiate between this compound and 4-Fluoropyridine in my analytical data?
A3: Differentiation is possible through several methods:
-
Chromatography: this compound is significantly more polar than 4-Fluoropyridine. In reverse-phase HPLC, 4-Fluoropyridine will have a longer retention time, while in HILIC, it will have a shorter retention time.
-
Mass Spectrometry: The two compounds have different molecular weights (4-Fluoropyridine: 97.08 g/mol ; this compound: 113.08 g/mol ). This mass difference is readily detectable by MS.
-
NMR Spectroscopy: The ¹H NMR chemical shifts of the pyridine ring protons will be different due to the electronic effect of the N-oxide group.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram.
| Potential Cause | Troubleshooting Steps |
| Starting Material Impurity | 1. Obtain a reference standard for 4-Fluoropyridine. 2. Spike the sample with the 4-Fluoropyridine standard and observe if the peak area of the unknown impurity increases. 3. Analyze the starting material batch used for the synthesis to confirm the presence of this impurity. |
| Degradation Product | 1. Subject a pure sample of this compound to stress conditions (e.g., heat, acid, base, light). 2. Analyze the stressed sample by HPLC to see if the unknown peak is formed. 3. Consider the possibility of N-(4'-pyridyl)-4-pyridone formation, especially if the sample was exposed to acidic and aqueous conditions.[1][2] |
| Solvent or System Peak | 1. Inject a blank (mobile phase) to check for solvent-related peaks. 2. Ensure proper cleaning of the HPLC system to avoid carryover from previous analyses. |
| Unknown Synthesis Byproduct | 1. Use LC-MS to determine the molecular weight of the unknown impurity. 2. Based on the molecular weight and knowledge of the synthetic route, propose potential structures. 3. If possible, isolate the impurity using preparative HPLC for further structural characterization by NMR. |
Issue 2: Poor peak shape or resolution in the HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry | 1. This compound is a polar compound. If using reverse-phase (e.g., C18), consider switching to a HILIC column for better retention and peak shape.[3] 2. Experiment with different mobile phase compositions (e.g., varying the organic modifier and buffer concentration). |
| Mobile Phase pH | 1. The pKa of pyridine N-oxides can affect their interaction with the stationary phase. Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the analyte and impurities for consistent retention and good peak shape. |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | 1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active sites on the silica support, which can cause peak tailing. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: HILIC column (e.g., silica or amide-based), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: 0-10 min, 0-100% B; 10-15 min, 100% B; 15.1-20 min, 0% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
References
Technical Support Center: 4-Fluoropyridine 1-oxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorinated heterocyclic compound. Below is a summary of its key chemical properties.
| Property | Value |
| Molecular Formula | C₅H₄FNO |
| Molecular Weight | 113.09 g/mol [1] |
| CAS Number | 124666-05-3 |
| IUPAC Name | 4-fluoro-1-oxidopyridin-1-ium[1] |
| Synonyms | 4-Fluoropyridine-N-oxide, Pyridine, 4-fluoro-, 1-oxide[1] |
Q2: What are the primary hazards associated with this compound?
| Hazard | Description |
| Toxicity | Likely toxic if swallowed, in contact with skin, or inhaled. |
| Irritation | May cause skin, eye, and respiratory irritation.[2][3] |
| Flammability | Related pyridine compounds are flammable; handle away from ignition sources.[4][5][6] |
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. A recommended temperature is 0-8 °C. |
| Atmosphere | Store in a well-ventilated area.[2][7][8] For hygroscopic compounds like Pyridine N-oxide, storing under an inert gas is recommended.[7] |
| Container | Keep container tightly closed.[2][7][9] |
| Light | Protect from direct sunlight and other heat sources.[8] |
Q4: What materials are incompatible with this compound?
Based on information for related compounds, avoid contact with the following:
Troubleshooting Guide
Problem 1: The compound has changed color or appearance.
-
Possible Cause: This may indicate degradation or contamination. 4-Fluoropyridine has been noted to form brown solids when neutralized in aqueous solutions, which is attributed to polymerization and hydrolysis.[10]
-
Solution: Do not use the compound if its appearance has significantly changed. It is recommended to acquire a fresh batch. To prevent this, always store the compound under the recommended conditions and handle it in a dry, inert atmosphere whenever possible.
Problem 2: Inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. The stability of 4-fluoropyridine is compromised in aqueous and acidic conditions, leading to the formation of N-(4-pyridyl)-4-pyridone.[11] It is highly probable that this compound is also susceptible to hydrolysis.
-
Solution 1: Ensure that all solvents and reagents used are anhydrous. If the reaction must be performed in an aqueous or protic solvent, consider the stability of the compound under your specific experimental conditions. A small-scale stability test might be necessary.
-
Possible Cause 2: Hygroscopic Nature. Pyridine N-oxide is known to be hygroscopic.[9] If this compound has absorbed moisture, it can affect its reactivity and the stoichiometry of your reaction.
-
Solution 2: Handle the compound in a glove box or under a dry, inert atmosphere. Use freshly opened containers or material that has been properly stored in a desiccator.
Experimental Protocols
Protocol 1: General Handling Procedure
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Engineering Controls: Always work in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE):
-
Dispensing:
-
Cleaning and Disposal:
Protocol 2: Small-Scale Stability Test in Aqueous Solution
This protocol can be used to assess the stability of this compound in your experimental buffer or solvent system.
-
Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Incubation: Add a known amount of the stock solution to your aqueous buffer or solvent system to achieve the desired final concentration.
-
Time Points: Aliquot the solution into several vials and incubate at your experimental temperature.
-
Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction (if necessary) and analyze the sample by a suitable analytical method such as HPLC, LC-MS, or NMR to monitor for the appearance of degradation products.
-
Data Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 11. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoropyridine 1-oxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Fluoropyridine 1-oxide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound at scale?
A1: The most common and industrially relevant approach is a two-step synthesis. The first step involves the synthesis of 4-Fluoropyridine, typically via the Balz-Schiemann reaction starting from 4-aminopyridine. The second step is the N-oxidation of the resulting 4-Fluoropyridine to yield the final product, this compound.
Q2: What are the main challenges when scaling up the Balz-Schiemann reaction for 4-Fluoropyridine synthesis?
A2: Key challenges include the thermal instability of the intermediate diazonium salts, which can be explosive, and the handling of hazardous reagents like hydrofluoric acid or its derivatives.[1][2] The reaction can also be exothermic, posing a risk of thermal runaway if not properly controlled.[2] Additionally, the product, 4-fluoropyridine, is unstable in aqueous and acidic conditions, which can lead to the formation of polymeric byproducts and complicate purification.[3]
Q3: What are the recommended methods for the N-oxidation of 4-Fluoropyridine on a larger scale?
A3: For large-scale production, using hydrogen peroxide with a catalyst is often preferred due to safety, cost, and environmental considerations.[4][5] Common catalysts include methyltrioxorhenium (MTO) and titanium silicalite (TS-1).[5] Peracetic acid is also a viable option.[6] Continuous flow reactors are highly recommended for this step as they offer better temperature control, improved safety by minimizing the accumulation of hazardous intermediates, and can operate for extended periods, making them suitable for industrial production.[4][5][7]
Q4: this compound is known to be hygroscopic. How should it be handled and stored at scale?
A4: Due to its hygroscopic nature, this compound should be handled in a controlled, low-humidity environment.[8] For storage, it is crucial to use tightly sealed containers, and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9] For large quantities, dedicated dry storage rooms or glove boxes may be necessary.
Q5: What are the critical safety precautions to consider when scaling up this synthesis?
A5: Key safety considerations include:
-
Balz-Schiemann Reaction: Careful temperature control to prevent runaway reactions and the decomposition of diazonium salts.[2] Use of appropriate personal protective equipment (PPE) when handling corrosive and toxic reagents. The use of continuous flow systems can significantly mitigate the risks associated with unstable intermediates.[1][10]
-
N-Oxidation: Handling of strong oxidizers like hydrogen peroxide or peracetic acid requires caution. These reactions can be highly exothermic.[6] Continuous flow processing is a safer alternative to large-scale batch reactions.[4][7]
-
General: Ensure adequate ventilation and consider the use of closed systems to minimize exposure to volatile and hazardous compounds.[9][11]
Experimental Protocols
Step 1: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction (Lab Scale Example)
This protocol is based on established laboratory procedures and should be adapted and optimized for scale-up.
Materials:
| Component | Specification |
| 4-Aminopyridine | 98% |
| 48% Tetrafluoroboric acid (HBF4) | Reagent grade |
| Sodium nitrite (NaNO2) | 99% |
| Dichloromethane (CH2Cl2) | ACS grade |
| Sodium bicarbonate (NaHCO3) | 99% |
| Anhydrous sodium sulfate (Na2SO4) | ACS grade |
Procedure:
-
In a well-ventilated fume hood, charge a jacketed reactor with 48% tetrafluoroboric acid.
-
Slowly add 4-aminopyridine to the reactor while maintaining the temperature below 30 °C.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reactor, keeping the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C to initiate the decomposition of the diazonium salt. Control the heating rate to manage gas evolution (N2).
-
After gas evolution ceases, cool the mixture and carefully neutralize it with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-fluoropyridine.
-
The crude product can be purified by distillation.
Step 2: N-Oxidation of 4-Fluoropyridine (Lab Scale Example)
Materials:
| Component | Specification |
| 4-Fluoropyridine | >97% |
| Hydrogen Peroxide | 30% solution |
| Acetic Acid | Glacial |
| Sodium Bicarbonate | 99% |
| Dichloromethane | ACS grade |
| Anhydrous Magnesium Sulfate | ACS grade |
Procedure:
-
In a jacketed reactor, dissolve 4-fluoropyridine in glacial acetic acid.
-
Cool the solution to 10-15 °C.
-
Slowly add 30% hydrogen peroxide dropwise, maintaining the temperature below 25 °C.
-
After the addition, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Troubleshooting Guides
Troubleshooting the Balz-Schiemann Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 4-Fluoropyridine | Incomplete diazotization. | Ensure slow, controlled addition of sodium nitrite at low temperatures (0-5 °C). |
| Premature decomposition of the diazonium salt. | Maintain strict temperature control during diazotization and decomposition. | |
| Formation of byproducts due to product instability.[3] | Minimize contact with water and acidic conditions during workup. Consider converting the product to a stable salt for storage and handling.[12] | |
| Formation of Polymeric Byproducts | Instability of 4-fluoropyridine in the reaction or workup conditions.[3] | Neutralize the reaction mixture promptly and efficiently after decomposition. Use a non-aqueous workup if possible. |
| Runaway Reaction | Poor temperature control during diazotization or decomposition.[2] | Implement a robust cooling system for the reactor. For scale-up, consider using a continuous flow reactor for better heat management.[1][10] |
Troubleshooting the N-Oxidation Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Oxidation | Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., H2O2). |
| Low reaction temperature or insufficient reaction time. | Optimize reaction temperature and time based on small-scale experiments and reaction monitoring. | |
| Decomposition of Product | Over-oxidation or reaction temperature too high. | Maintain careful temperature control. Monitor the reaction closely to avoid prolonged heating after completion. |
| Difficult Purification | Presence of unreacted starting material and byproducts. | Optimize the reaction to drive it to completion. Use appropriate purification techniques like recrystallization from a suitable solvent or column chromatography. |
| Safety Concerns at Scale | Exothermic nature of the reaction.[6] | For pilot or industrial scale, strongly consider transitioning from batch to a continuous flow process for enhanced safety and control.[4][7] |
Visualizations
Caption: A flowchart illustrating the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis process.
References
- 1. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Landscape of Modern Fluorinating Agents: A Comparative Guide
A Clarification on 4-Fluoropyridine 1-oxide:
Initial investigation into the role of this compound as a fluorinating agent reveals that this compound is more accurately characterized as a fluorinated building block rather than a reagent for transferring fluorine to other molecules. Its utility in chemical synthesis lies in its incorporation as a structural motif, particularly in the development of pharmaceuticals and agrochemicals where the presence of a fluorinated pyridine ring can impart desirable properties. The subsequent sections of this guide will therefore focus on a comparative analysis of established and widely utilized fluorinating agents.
The strategic introduction of fluorine into molecular architectures is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, the development of safe and effective fluorinating agents is of paramount importance. This guide provides a comparative overview of three commonly employed fluorinating agents: Selectfluor, an electrophilic N-F reagent; N-Fluorobenzenesulfonimide (NFSI), another electrophilic N-F reagent; and Diethylaminosulfur Trifluoride (DAST), a nucleophilic deoxofluorinating agent.
Performance Comparison of Fluorinating Agents
The choice of a fluorinating agent is dictated by the substrate, desired transformation, and reaction conditions. The following table summarizes the key characteristics and performance of Selectfluor, NFSI, and DAST.
| Feature | Selectfluor | N-Fluorobenzenesulfonimide (NFSI) | Diethylaminosulfur Trifluoride (DAST) |
| Reagent Type | Electrophilic ("F+") | Electrophilic ("F+") | Nucleophilic (Deoxofluorination) |
| Appearance | White crystalline solid | White crystalline solid | Yellow to orange liquid |
| Key Advantages | - High reactivity- Bench-stable and easy to handle- Soluble in polar solvents | - High thermal stability- Good solubility in organic solvents- Milder than Selectfluor | - Effective for deoxofluorination of alcohols and carbonyls- Well-established reagent |
| Key Disadvantages | - Can act as an oxidant, leading to side reactions | - Less reactive than Selectfluor- Can require elevated temperatures | - Thermally unstable, can decompose explosively above 90 °C- Moisture sensitive |
| Common Substrates | Enolates, silyl enol ethers, electron-rich aromatics, alkenes | Enolates, silyl enol ethers, carbanions, some heterocycles | Alcohols, aldehydes, ketones, carboxylic acids |
| Typical Solvents | Acetonitrile, Water, DMF | Acetonitrile, Dichloromethane, THF | Dichloromethane, Chloroform, THF |
Experimental Protocols
Detailed experimental procedures are crucial for the successful and safe implementation of fluorination reactions. Below are representative protocols for each of the discussed fluorinating agents.
Protocol 1: α-Fluorination of a β-Ketoester using Selectfluor
This protocol describes the electrophilic fluorination of a β-ketoester at the α-position using Selectfluor.
Materials:
-
β-ketoester (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (5 mL)
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the β-ketoester (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add Selectfluor (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fluorination of an Enolate with NFSI
This protocol details the fluorination of a ketone via its lithium enolate using NFSI.
Materials:
-
Ketone (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Ammonium chloride (sat. aq. solution)
-
Diethyl ether
-
Magnesium sulfate
-
Schlenk flask
-
Syringe
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 mmol) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the enolate.
-
In a separate flask, dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL).
-
Add the NFSI solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Protocol 3: Deoxofluorination of an Alcohol using DAST
This protocol describes the conversion of a primary alcohol to its corresponding alkyl fluoride using DAST. Caution: DAST is toxic and moisture-sensitive, and can decompose violently upon heating. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Primary alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Ice-water
-
Sodium bicarbonate (sat. aq. solution)
-
Magnesium sulfate
-
Flame-dried round-bottom flask
-
Syringe
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to -78 °C.
-
Slowly add DAST (1.2 mmol) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
Reaction Mechanisms and Workflows
Visualizing the pathways through which these reagents operate is essential for understanding their reactivity and selectivity.
References
Analytical methods for 4-Fluoropyridine 1-oxide characterization
A Comprehensive Guide to Analytical Methods for the Characterization of 4-Fluoropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds such as this compound is fundamental. This guide offers a comparative overview of the key analytical techniques for characterizing this compound, with its non-fluorinated counterpart, Pyridine 1-oxide, serving as a reference for comparison. The inclusion of Pyridine 1-oxide helps to highlight the influence of the fluorine substituent on the analytical data.
This guide provides detailed experimental protocols for each technique and presents quantitative data in clear, comparative tables. Additionally, workflows and logical relationships are visualized using diagrams to facilitate understanding.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from key analytical techniques for this compound and Pyridine 1-oxide.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Analyte | Technique | Solvent | Chemical Shift (δ) ppm | Key Differences and Rationale |
| This compound | ¹H NMR | CDCl₃ | ~8.3-8.5 (m, 2H, H-2, H-6), ~7.1-7.3 (m, 2H, H-3, H-5) | The electron-withdrawing fluorine atom at the 4-position and the N-oxide group are expected to cause a downfield shift of the protons compared to pyridine. The protons on carbons adjacent to the fluorine will show coupling (J-coupling). |
| ¹³C NMR | CDCl₃ | ~160-165 (d, ¹JCF, C-4), ~140-145 (d, ³JCF, C-2, C-6), ~115-120 (d, ²JCF, C-3, C-5) | The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. Other carbons will show smaller couplings. | |
| ¹⁹F NMR | CDCl₃ | ~ -110 to -130 | The chemical shift is characteristic of a fluorine atom attached to an aromatic ring. | |
| Pyridine 1-oxide | ¹H NMR | CDCl₃ | 8.25-8.27 (m, 2H, H-2, H-6), 7.35-7.37 (m, 3H, H-3, H-4, H-5)[1] | The absence of the fluorine atom results in a simpler spectrum without H-F coupling. The proton at the 4-position is now observable in the aromatic region. |
| ¹³C NMR | CDCl₃ | 138.5 (C-4), 125.5 (C-2, C-6), 125.3 (C-3, C-5)[1] | The carbon signals are in a typical range for an N-oxide pyridine ring without the influence of a fluorine substituent. |
Table 2: Infrared (IR) Spectroscopy Data
| Analyte | Key Absorption Bands (cm⁻¹) | Interpretation | Key Differences and Rationale |
| This compound | ~1620-1600 (C=C/C=N stretch), ~1250-1200 (N-O stretch), ~1050-1000 (C-F stretch) | The spectrum will show characteristic aromatic ring vibrations, a strong N-O stretching band, and a C-F stretching band. | The presence of a C-F stretching band is the primary difference. The N-O stretching frequency may be slightly shifted due to the electronic effect of the fluorine atom. |
| Pyridine 1-oxide | ~1600-1580 (C=C/C=N stretch), ~1240 (N-O stretch)[2] | Shows the characteristic aromatic ring and N-O stretching vibrations. | Lacks the C-F stretching absorption. |
Table 3: Mass Spectrometry (MS) Data
| Analyte | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Key Differences and Rationale |
| This compound | ESI+ | 114.03 [M+H]⁺ | [M+H-O]⁺, [M+H-O-HCN]⁺ | The fragmentation pattern is expected to involve the loss of the oxygen atom from the N-oxide, followed by fragmentation of the pyridine ring. |
| Pyridine 1-oxide | ESI+ | 96.04 [M+H]⁺ | 79 [M-O]⁺, 52 [M-O-HCN]⁺[3] | The fragmentation is characterized by the loss of oxygen, followed by the loss of HCN from the pyridine ring. The masses of the fragments are lower due to the absence of the fluorine atom. |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
| Analyte | HPLC Method | Column | Mobile Phase | Expected Retention Time | Key Differences and Rationale |
| This compound | HILIC | Silica-based HILIC column | Acetonitrile/Water with buffer (e.g., ammonium formate) | Shorter than Pyridine 1-oxide | The presence of the electronegative fluorine atom can slightly increase the polarity, potentially leading to a shorter retention time in HILIC mode. |
| Pyridine 1-oxide | HILIC | Silica-based HILIC column | Acetonitrile/Water with buffer (e.g., ammonium formate) | Longer than this compound | As a very polar compound, it is well-retained on a HILIC column.[4] |
| This compound | Reversed-Phase | C18 column | Water/Acetonitrile with acidic modifier (e.g., formic acid) at low organic content | Very early elution | Due to its high polarity, it will have very little retention on a standard C18 column. |
| Pyridine 1-oxide | Reversed-Phase | C18 column | Water/Acetonitrile with acidic modifier (e.g., formic acid) at low organic content | Very early elution[5] | Similar to its fluorinated counterpart, it is too polar for good retention in standard reversed-phase chromatography.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
-
¹⁹F NMR Protocol (for this compound):
-
Acquire a proton-decoupled fluorine spectrum.
-
Set the spectral width to cover a range of -100 to -150 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 64 or 128).
-
Process the data with Fourier transformation, phasing, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid Sample - KBr Pellet):
-
Thoroughly mix ~1-2 mg of the sample with ~100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Protocol:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), typically coupled with a liquid chromatograph (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Protocol:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
For structural confirmation, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
HILIC Method Protocol:
-
Column: A silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~260 nm).
-
Injection Volume: 1-5 µL.
-
-
Reversed-Phase Method (for polar compounds):
-
Column: A C18 column designed for polar compounds or operated under specific conditions.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Isocratic Elution: Use a very low percentage of mobile phase B (e.g., 2-5%).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV at a wavelength of maximum absorbance (e.g., ~260 nm).
-
Injection Volume: 1-5 µL.
-
Mandatory Visualization
The following diagrams illustrate the general analytical workflow for the characterization of a synthesized pyridine N-oxide derivative and a logical diagram comparing the primary analytical techniques.
Caption: General analytical workflow for the characterization of this compound.
Caption: Comparison of information provided by different analytical techniques.
References
A Comparative Guide to the Synthesis of 4-Fluoropyridine 1-Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of validated synthesis protocols for 4-Fluoropyridine 1-oxide, a valuable intermediate in the development of novel pharmaceuticals. The following sections detail two primary synthetic strategies: the direct oxidation of 4-fluoropyridine and the nucleophilic fluorination of a 4-halopyridine 1-oxide precursor. Each method is presented with detailed experimental protocols, performance data, and a discussion of its advantages and disadvantages to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: Direct Oxidation of 4-Fluoropyridine
This approach involves the synthesis of 4-fluoropyridine followed by its oxidation to the corresponding N-oxide. The initial preparation of 4-fluoropyridine is a critical step due to the compound's known instability.
Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction
A common and validated method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction of 4-aminopyridine. This reaction proceeds via the diazotization of the amino group, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Experimental Protocol:
A detailed experimental procedure for the synthesis of 4-fluoropyridine has been reported.[1] In a two-necked round-bottomed flask equipped with a thermometer and a stirring bar, 4-aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) by heating to 40°C. The solution is then cooled to 5-7°C in an ice-water bath, leading to the crystallization of 4-pyridylammonium tetrafluoroborate. A solution of sodium nitrite (12.0 g, 174 mmol) is added slowly while maintaining the temperature between 5-9°C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10°C and then allowed to warm to 25°C. The mixture is then slowly added to a solution of sodium bicarbonate (30.0 g, 357 mmol) in 200 mL of water. The resulting brown, gummy precipitate is removed by decantation and filtration. The filtrate is extracted with dichloromethane (2 x 200 mL), and the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is further purified by vacuum transfer to yield 4-fluoropyridine.
Performance Data:
| Parameter | Value | Reference |
| Yield | 20% | [1] |
| Purity | Not explicitly stated, but purified by vacuum transfer. | [1] |
| Reaction Time | Not explicitly stated for the full process. | [1] |
| Key Challenge | Instability of 4-fluoropyridine in aqueous conditions.[1] |
Oxidation of 4-Fluoropyridine to this compound
Once 4-fluoropyridine is obtained, it can be oxidized to the corresponding N-oxide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.
Experimental Protocol (General Procedure with m-CPBA):
While a specific protocol for 4-fluoropyridine is not detailed in the search results, a general procedure for the m-CPBA oxidation of pyridines can be adapted. To a solution of 4-fluoropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of m-CPBA (typically 1.1-1.5 equivalents) in the same solvent is added dropwise at 0°C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up Procedure:
A standard work-up for m-CPBA oxidations involves cooling the reaction mixture to 0°C to precipitate out excess m-CPBA and the m-chlorobenzoic acid byproduct. A 10% aqueous solution of sodium sulfite (Na₂SO₃) is then added to quench any remaining peroxide. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.[2][3]
Method 2: Nucleophilic Fluorination of a 4-Halopyridine 1-Oxide
An alternative strategy involves the preparation of a 4-halopyridine 1-oxide, such as 4-chloropyridine 1-oxide, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom.
Synthesis of 4-Chloropyridine 1-Oxide
4-Chloropyridine 1-oxide can be prepared from 4-nitropyridine 1-oxide.
Experimental Protocol:
The synthesis of 4-chloropyridine N-oxide can be achieved by treating 4-nitropyridine 1-oxide with acetyl chloride. A vigorous reaction occurs upon gentle warming, and after 30 minutes at approximately 50°C, a crystalline mass is formed. This is then carefully decomposed with ice-water, made alkaline with sodium carbonate, and extracted with chloroform. The dried chloroform extract is evaporated to give the product, which can be crystallized from acetone.
Nucleophilic Fluorination of 4-Chloropyridine 1-Oxide
The chlorine atom at the 4-position of the pyridine N-oxide ring is susceptible to nucleophilic displacement by a fluoride ion.
Experimental Protocol (Proof-of-Concept):
A study on the synthesis of 3-fluoro-4-aminopyridine demonstrates the feasibility of fluorinating a pyridine N-oxide ring.[4] In this related synthesis, 3-bromo-4-nitropyridine N-oxide was treated with tetrabutylammonium fluoride (TBAF) (0.5 equivalents) in dimethyl sulfoxide (DMSO) at room temperature for 5 minutes.[4] This resulted in the formation of 3-fluoro-4-nitropyridine N-oxide in a 37% yield.[4]
A similar approach could be adapted for the synthesis of this compound from 4-chloropyridine 1-oxide using a suitable fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) or an anhydrous fluoride salt like cesium fluoride (CsF) or TBAF, in an aprotic polar solvent like DMSO, dimethylformamide (DMF), or sulfolane.
Performance Data (for a related reaction):
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-nitropyridine N-oxide | [4] |
| Product | 3-fluoro-4-nitropyridine N-oxide | [4] |
| Yield | 37% | [4] |
| Reagents | TBAF, DMSO | [4] |
| Reaction Time | 5 minutes | [4] |
Comparison of Synthesis Routes
| Feature | Method 1: Direct Oxidation | Method 2: Nucleophilic Fluorination |
| Starting Materials | 4-Aminopyridine, HBF₄, NaNO₂, m-CPBA or H₂O₂/AcOH | 4-Nitropyridine 1-oxide, Acetyl Chloride, Fluoride Source (e.g., KF, TBAF) |
| Key Challenges | Instability of 4-fluoropyridine intermediate.[1] | Potentially harsh conditions for chlorination; optimization of fluorination step required. |
| Reported Yield | 20% for 4-fluoropyridine synthesis.[1] Yield for oxidation step not specified. | 37% for a related fluorination reaction.[4] |
| Advantages | Potentially fewer steps if 4-fluoropyridine is available. | Avoids handling of unstable 4-fluoropyridine. |
| Disadvantages | Low overall yield for the multi-step process. Handling of unstable intermediate. | Requires synthesis of the 4-halopyridine 1-oxide precursor. Fluorination conditions may require optimization. |
Experimental Workflows
References
A Comparative Analysis of 4-Fluoropyridine 1-oxide and Other Fluoropyridines for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, and experimental evaluation of 4-Fluoropyridine 1-oxide in comparison to other key fluoropyridine isomers.
This guide provides a comprehensive benchmark of this compound against its non-oxidized counterpart, 4-Fluoropyridine, as well as the isomeric 2-Fluoropyridine and 3-Fluoropyridine. The following sections detail their comparative physicochemical properties, reactivity in nucleophilic aromatic substitution (SNAr) reactions, and standardized experimental protocols for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal fluoropyridine scaffold for their specific applications.
Physicochemical Properties: A Quantitative Comparison
The introduction of a fluorine atom and an N-oxide functionality significantly influences the electronic properties of the pyridine ring. These modifications alter key physicochemical parameters such as basicity (pKa) and polarity (dipole moment), which in turn affect solubility, membrane permeability, and interaction with biological targets. The table below summarizes these properties for this compound and its counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Dipole Moment (Debye) |
| This compound | C₅H₄FNO | 113.09 | Predicted: ~1.0-2.0 | Predicted: ~4.0-5.0 |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | -0.44[1] | 3.22[2] |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | 2.97[3][4][5][6] | 2.09[7][8] |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 4.15 (Predicted)[9][10][11] | Not Found |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Fluoropyridines are valuable substrates in SNAr reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack. The N-oxide group in this compound is expected to further enhance this reactivity by withdrawing electron density from the ring.
Generally, the reactivity of halopyridines in SNAr reactions follows the trend F > Cl > Br > I, which is contrary to the trend of leaving group ability in aliphatic systems.[12][13] This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the halogen.[13] For fluoropyridines, reactivity is also position-dependent, with the 2- and 4-positions being more activated towards nucleophilic attack than the 3-position.
Experimental Protocols
To facilitate the direct comparison of the fluoropyridines, the following detailed experimental protocols are provided.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for the conjugate acids of the fluoropyridines.
Materials:
-
Fluoropyridine sample (this compound, 2-Fluoropyridine, 3-Fluoropyridine, or 4-Fluoropyridine)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
Potassium chloride (KCl)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 0.01 M solution of the fluoropyridine sample in deionized water containing 0.1 M KCl to maintain constant ionic strength.
-
Place a known volume (e.g., 50 mL) of the fluoropyridine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M HCl solution from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has dropped significantly and plateaus.
-
Plot the pH versus the volume of HCl added.
-
The pKa is determined from the pH at the half-equivalence point.
Comparative Kinetics of Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a method to compare the reaction rates of the different fluoropyridines with a common nucleophile, such as piperidine. The reaction progress can be monitored by techniques like HPLC or GC.
Materials:
-
This compound
-
2-Fluoropyridine
-
3-Fluoropyridine
-
4-Fluoropyridine
-
Piperidine
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Heating block or oil bath
-
HPLC or GC instrument
Procedure:
-
Prepare stock solutions of each fluoropyridine (e.g., 0.1 M in DMF) and piperidine (e.g., 1.0 M in DMF). Also, prepare a stock solution of the internal standard.
-
In a series of reaction vials, add the appropriate volume of the fluoropyridine stock solution, the internal standard stock solution, and anhydrous DMF.
-
Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Initiate the reactions by adding the piperidine stock solution to each vial simultaneously.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial and quench it in a separate vial containing a suitable quenching agent (e.g., dilute acid).
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining fluoropyridine substrate and the formed product relative to the internal standard.
-
Plot the concentration of the reactant versus time for each fluoropyridine.
-
Determine the initial reaction rate for each compound from the slope of the concentration-time curve. The relative reactivities can be established by comparing these initial rates.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Signaling Pathways
Currently, there is limited specific information in the public domain detailing the direct modulation of well-defined signaling pathways by this compound or the other simple fluoropyridines discussed in this guide. The biological effects of more complex molecules containing these fragments are typically attributed to the overall structure of the molecule rather than the fluoropyridine moiety alone. Researchers investigating the biological activity of novel compounds incorporating these scaffolds are encouraged to perform target identification and pathway analysis studies to elucidate their mechanisms of action. A generalized logical flow for such an investigation is presented below.
References
- 1. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 372-47-4 CAS MSDS (3-Fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. physicalchemistryrosamonte.wordpress.com [physicalchemistryrosamonte.wordpress.com]
- 8. stenutz.eu [stenutz.eu]
- 9. 4-Fluoropyridine CAS#: 694-52-0 [amp.chemicalbook.com]
- 10. 4-Fluoropyridine CAS#: 694-52-0 [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unveiling the Isomers of Fluoropyridine
A comprehensive comparison of the spectroscopic signatures of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine for researchers, scientists, and drug development professionals.
In the landscape of pharmaceutical and materials science, the positional isomerism of substituted aromatic rings plays a pivotal role in determining the physicochemical and biological properties of a molecule. Fluoropyridines, in particular, are key building blocks in the synthesis of a wide array of functional molecules. The seemingly subtle shift in the position of the fluorine atom from the 2, 3, or 4-position on the pyridine ring introduces significant changes in electron distribution, which are in turn reflected in their unique spectroscopic fingerprints. This guide provides an objective, data-driven comparison of 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine, leveraging Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy to delineate their structural nuances.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Raman spectroscopy for the three fluoropyridine isomers. This data has been compiled from various sources and provides a basis for their identification and differentiation. Note: Experimental conditions such as solvent and instrument frequency can influence chemical shifts and coupling constants. The data presented here is for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| 2-Fluoropyridine | - | ~7.25 (ddd) | ~7.85 (td) | ~7.00 (ddd) | ~8.20 (d) | CDCl₃ |
| 3-Fluoropyridine | ~8.45 (d) | - | ~7.40 (dtd) | ~7.20 (dd) | ~8.35 (s) | CDCl₃ |
| 4-Fluoropyridine | ~8.50 (dd) | ~7.05 (dd) | - | ~7.05 (dd) | ~8.50 (dd) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2-Fluoropyridine | ~163.5 (d, ¹JCF ≈ 237 Hz) | ~111.0 (d, ²JCF ≈ 41 Hz) | ~140.0 (d, ³JCF ≈ 15 Hz) | ~122.0 (d, ⁴JCF ≈ 5 Hz) | ~148.0 (d, ³JCF ≈ 15 Hz) | CDCl₃ |
| 3-Fluoropyridine | ~146.0 (d, ²JCF ≈ 20 Hz) | ~158.0 (d, ¹JCF ≈ 240 Hz) | ~124.0 (d, ³JCF ≈ 5 Hz) | ~123.0 (d, ⁴JCF ≈ 3 Hz) | ~140.0 (d, ³JCF ≈ 5 Hz) | CDCl₃ |
| 4-Fluoropyridine | ~150.0 (d, ²JCF ≈ 15 Hz) | ~110.0 (d, ³JCF ≈ 5 Hz) | ~165.0 (d, ¹JCF ≈ 250 Hz) | ~110.0 (d, ³JCF ≈ 5 Hz) | ~150.0 (d, ²JCF ≈ 15 Hz) | CDCl₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (ppm)
| Compound | Chemical Shift (δ) | Solvent |
| 2-Fluoropyridine | ~ -68.0 | CDCl₃ |
| 3-Fluoropyridine | ~ -125.0 | CDCl₃ |
| 4-Fluoropyridine | ~ -155.0 | CDCl₃ |
Table 4: Vibrational Spectroscopy Data (cm⁻¹)
| Compound | C-F Stretch (IR) | C-F Stretch (Raman) | Ring Breathing (Raman) |
| 2-Fluoropyridine | ~1250 | ~1255 | ~1050 |
| 3-Fluoropyridine | ~1230 | ~1235 | ~1035 |
| 4-Fluoropyridine | ~1220 | ~1225 | ~1020 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluoropyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the fluoropyridine isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer with proton decoupling. A 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe. Proton decoupling is often employed to simplify the spectra. A 30° pulse width and a relaxation delay of 1-2 seconds are typical. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally needed compared to ¹³C NMR.
-
Data Analysis: All spectra are referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F). Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the fluoropyridines, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The characteristic C-F stretching and ring vibration modes are identified and compared.
Raman Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or a cuvette.
-
Data Acquisition: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° angle to the incident beam.
-
Data Analysis: The Raman shifts are reported in wavenumbers (cm⁻¹). The prominent peaks corresponding to the C-F stretching and ring breathing modes are analyzed.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the fluoropyridine isomers.
Caption: Workflow for Spectroscopic Comparison of Fluoropyridine Isomers.
This comprehensive guide provides a foundational understanding of the spectroscopic differences between 2-, 3-, and 4-fluoropyridine. The presented data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling the confident identification and characterization of these important chemical building blocks.
Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution on 4-Fluoropyridine 1-Oxide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
Pyridine N-oxides are a class of heterocyclic compounds that exhibit enhanced reactivity towards both electrophiles and nucleophiles compared to their parent pyridines. The N-oxide functional group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions, but also as an inductively withdrawing group. In the context of nucleophilic aromatic substitution, the N-oxide moiety significantly activates the pyridine ring, particularly at the 4-position, making it susceptible to attack by nucleophiles. This activation is crucial for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
The SNAr Mechanism and Leaving Group Ability
The nucleophilic aromatic substitution on 4-substituted pyridine 1-oxides typically proceeds through a two-step addition-elimination mechanism, involving a high-energy intermediate known as the Meisenheimer complex.
Figure 1: Generalized mechanism for the SNAr reaction of a 4-halopyridine 1-oxide with a nucleophile. The formation of the Meisenheimer complex is the rate-determining step (RDS).
A key factor influencing the rate of SNAr reactions is the nature of the leaving group. For activated aromatic systems where the first step (nucleophilic attack) is rate-determining, the reactivity of halogens as leaving groups follows the order:
F > Cl > Br > I
This trend is counterintuitive based on bond strengths in alkyl halides but is well-established in SNAr reactions. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom at the 4-position highly electrophilic and thus more susceptible to nucleophilic attack. Since the bond to the leaving group is not significantly broken in the rate-determining step, the stability of the leaving group as an anion is less critical than the activation of the reaction site.
Comparative Kinetic Data (Illustrative)
Due to the absence of directly comparable, published kinetic data for the reaction of 4-Fluoropyridine 1-oxide alongside its chloro and bromo analogs with a common nucleophile, the following table presents illustrative, expected relative rate constants based on the established principles of SNAr reactivity. These values are intended to guide researchers in understanding the expected performance of this compound in comparison to other 4-halopyridine 1-oxides.
| Substrate | Leaving Group | Expected Relative Rate Constant (krel) |
| This compound | F | ~300 |
| 4-Chloropyridine 1-oxide | Cl | 1 |
| 4-Bromopyridine 1-oxide | Br | ~0.8 |
| 4-Iodopyridine 1-oxide | I | ~0.4 |
Table 1: Illustrative relative rate constants for the reaction of 4-halopyridine 1-oxides with a nucleophile (e.g., piperidine) in a polar aprotic solvent at a constant temperature. The values are normalized to the rate of the chloro derivative.
Experimental Protocols
A detailed experimental protocol for a comparative kinetic study of the reaction of 4-halopyridine 1-oxides with a nucleophile, such as piperidine, using UV-Vis spectrophotometry is provided below. This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance of a reactant or product over time.
Objective: To determine the second-order rate constants for the reaction of this compound and other 4-halopyridine 1-oxides with piperidine.
Materials:
-
This compound
-
4-Chloropyridine 1-oxide
-
4-Bromopyridine 1-oxide
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Acetonitrile or DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each 4-halopyridine 1-oxide of a known concentration (e.g., 1.0 x 10-3 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of piperidine of known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for the product of the reaction. This can be done by allowing a reaction to go to completion and scanning the UV-Vis spectrum.
-
Set the spectrophotometer to monitor the absorbance at this λmax over time.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
Pipette a known volume of the 4-halopyridine 1-oxide stock solution into a cuvette.
-
Add a known, large excess (at least 10-fold) of the piperidine stock solution to the cuvette.
-
Quickly mix the solution and immediately begin recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance becomes constant).
-
Repeat the experiment with different concentrations of piperidine.
-
Repeat the entire process for each 4-halopyridine 1-oxide.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (a large excess of piperidine), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise equation.
-
Plot the calculated kobs values against the corresponding piperidine concentrations.
-
The slope of this plot will be the second-order rate constant (k2) for the reaction.
-
Figure 2: A typical experimental workflow for a kinetic study of the reaction between 4-halopyridine 1-oxides and piperidine using UV-Vis spectrophotometry.
Conclusion
This compound is expected to be the most reactive among the 4-halopyridine 1-oxides in nucleophilic aromatic substitution reactions where the rate-determining step is the initial nucleophilic attack. This enhanced reactivity, attributed to the high electronegativity of the fluorine atom, makes it a valuable substrate for the efficient synthesis of 4-substituted pyridine 1-oxides. The provided experimental protocol offers a robust framework for researchers to quantitatively assess and compare the kinetics of these important transformations in their own laboratories.
Unveiling the Potential of 4-Fluoropyridine 1-oxide in Synthetic Transformations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comprehensive comparison of 4-Fluoropyridine 1-oxide's efficacy in a key synthetic transformation—the silylation of secondary alcohols—against other common catalysts. The information is supported by experimental data and detailed protocols to aid in the selection of the optimal catalytic system.
Introduction to Silylation and the Role of Pyridine N-oxides
The protection of alcohols as silyl ethers is a fundamental and frequently employed strategy in multi-step organic synthesis. This transformation safeguards the hydroxyl group from unwanted reactions while other parts of the molecule are being modified. The efficiency of this protection step often relies on the choice of catalyst. Pyridine N-oxides have emerged as a class of potent nucleophilic catalysts for the silylation of alcohols, demonstrating high efficacy even with sterically hindered substrates.
This compound, with its electron-withdrawing fluorine substituent, presents an interesting candidate within this class. The electronic properties of the fluorine atom can influence the nucleophilicity and basicity of the N-oxide oxygen, potentially modulating its catalytic activity. This guide will delve into a specific application of a pyridine N-oxide derivative in the silylation of a model secondary alcohol, 1-phenylethanol, and draw comparisons with other established catalysts.
Comparative Analysis: Silylation of 1-Phenylethanol
Table 1: Comparison of Catalysts for the Silylation of 1-Phenylethanol
| Catalyst | Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| PPYO | t-Butyldiphenylsilyl chloride (TBDPSCl) | DIPEA | CH₂Cl₂ | 2 | 96 | [1] |
| PPYO | t-Butyldimethylsilyl chloride (TBSCl) | DIPEA | CH₂Cl₂ | 2 | 95 | [2] |
| PPYO | Triisopropylsilyl chloride (TIPSCl) | DIPEA | CH₂Cl₂ | 3 | 92 | [2] |
| DMAP | t-Butyldimethylsilyl chloride (TBSCl) | Et₃N | CH₂Cl₂ | 12 | 90 | [3] |
| Pyridine | t-Butyldimethylsilyl chloride (TBSCl) | - | Pyridine | 24 | 85 | [4] |
PPYO: 4-pyrrolidinopyridine N-oxide; DMAP: 4-(Dimethylamino)pyridine; DIPEA: Diisopropylethylamine; Et₃N: Triethylamine.
Based on the high yields achieved with PPYO, it is reasonable to hypothesize that this compound would also serve as an effective catalyst for this transformation. The electron-withdrawing nature of the fluorine atom in this compound might result in a slightly less nucleophilic oxygen compared to PPYO, potentially leading to longer reaction times or requiring slightly higher catalyst loading to achieve comparable yields. However, it could also offer advantages in terms of catalyst stability or selectivity in more complex systems.
Experimental Protocols
Below is a detailed experimental protocol for the silylation of a secondary alcohol catalyzed by a pyridine N-oxide derivative, which can be adapted for use with this compound.
General Procedure for the Silylation of a Secondary Alcohol:
To a solution of the secondary alcohol (1.0 mmol) and a hindered amine base such as diisopropylethylamine (DIPEA) (1.5 mmol) in an anhydrous solvent like dichloromethane (CH₂Cl₂) (5 mL) is added the pyridine N-oxide catalyst (e.g., PPYO or this compound) (0.1 mmol). The mixture is stirred at room temperature, and the silylating agent (e.g., TBDPSCl) (1.2 mmol) is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired silyl ether.
Logical Workflow for Catalyst Selection and Optimization
The process of selecting and optimizing a catalyst for a synthetic transformation can be visualized as a logical workflow.
Caption: Logical workflow for selecting and optimizing a catalyst for silylation.
Signaling Pathway of Nucleophilic Catalysis in Silylation
The catalytic cycle of pyridine N-oxide in silylation reactions involves the activation of the silylating agent.
Caption: Proposed catalytic cycle for silylation mediated by a pyridine N-oxide.
Conclusion
While direct, quantitative data for the catalytic performance of this compound in silylation reactions is an area that warrants further investigation, the established high efficiency of related pyridine N-oxides like PPYO provides a strong indication of its potential as a valuable catalyst. The electron-withdrawing fluorine atom may offer unique reactivity and selectivity profiles. The provided comparative data and experimental protocols serve as a solid foundation for researchers to explore the application of this compound in their synthetic endeavors, contributing to the development of more efficient and robust synthetic methodologies. Further experimental studies are encouraged to fully elucidate the catalytic capabilities of this promising reagent.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoropyridine 1-oxide: A Procedural Guide
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand. For major spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of 4-Fluoropyridine 1-oxide waste must be managed in compliance with all applicable regulations.
-
Waste Identification and Segregation : Classify all materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), as hazardous waste.[1] It is critical to avoid mixing this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[1][3]
-
Container Management : Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be airtight and compatible with the chemical.[3]
-
Labeling : The waste container must be clearly labeled with its contents and associated hazards (e.g., Flammable, Toxic, Irritant).[1] A "Dangerous Waste" label should be affixed as soon as waste is first added to the container.[3]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be cool, dry, and away from direct sunlight, heat, sparks, or any other source of ignition.[3]
-
Final Disposal : When the container is full or no longer in use, arrange for its collection by a licensed hazardous waste disposal company. Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[2] Complete any necessary chemical collection request forms as required by your institution.[3]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Fluoropyridine 1-oxide. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as:
Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.
Personal Protective Equipment (PPE) Selection
A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed. The following table summarizes recommended PPE for handling this compound.
Table 1: Personal Protective Equipment for this compound
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn where there is a potential for splashing.[2] Eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear a laboratory coat, and consider a chemical-resistant apron for larger quantities.[3] For significant splash potential, chemical-resistant overalls or a splash suit may be necessary.[4] |
| Hand Protection | Chemical-resistant gloves are required. Given the absence of specific data for this compound, data for Pyridine is used as a conservative surrogate. On-site testing is recommended to validate glove performance. |
| Respiratory Protection | If working outside of a certified chemical fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[5] |
Table 2: Glove Material Chemical Resistance for Pyridine (as a surrogate)
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 4 | Good |
| Nitrile Rubber | < 1 | Not Recommended |
| Natural Rubber | < 1 | Not Recommended |
| PVC | < 1 | Not Recommended |
Source: Adapted from various chemical resistance charts.[6][7] Breakthrough times are approximate and can be affected by glove thickness, temperature, and chemical concentration.
Operational Plan for Handling
A systematic approach to handling this compound is crucial for minimizing risk.
1. Engineering Controls:
- Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
- Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]
2. Hygiene Practices:
- Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
- Do not eat, drink, or smoke in areas where this compound is handled or stored.
- Remove any contaminated clothing immediately and wash it before reuse.[9]
3. Emergency Procedures:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
- Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, absorbent pads), in a designated "Halogenated Organic Waste" container.[4][10]
-
Do not mix this waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[5]
-
-
Waste Container:
-
Use a chemically compatible and properly sealed waste container. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
List all constituents of the waste mixture, including solvents and their approximate concentrations.
-
Ensure the date of accumulation is marked on the label.
-
-
Temporary Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be in a well-ventilated location, away from incompatible materials such as strong oxidizing agents and acids.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
-
Disposal Request:
-
Once the waste container is nearly full (do not overfill), or if it has been stored for the maximum allowable time according to your institution's policies, arrange for pickup by your institution's authorized hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. static.csbsju.edu [static.csbsju.edu]
- 8. ethz.ch [ethz.ch]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scienceready.com.au [scienceready.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
